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  • Product: Chroman-4-carboxylic Acid
  • CAS: 112605-33-1

Core Science & Biosynthesis

Foundational

Structural Chemistry and Pharmacological Profiling of Chroman-4-Carboxylic Acid: A Technical Guide

Executive Summary Chroman-4-carboxylic acid (CAS: 20426-80-6) is a highly versatile bicyclic organic scaffold comprising a benzene ring fused to a dihydropyran ring, functionalized with a carboxylic acid at the C4 positi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chroman-4-carboxylic acid (CAS: 20426-80-6) is a highly versatile bicyclic organic scaffold comprising a benzene ring fused to a dihydropyran ring, functionalized with a carboxylic acid at the C4 position. In modern drug discovery, this core structure serves as a critical bulk drug intermediate and a foundational pharmacophore for synthesizing highly selective therapeutics. Most notably, its derivatives are heavily investigated as DP2 (CRTH2) receptor antagonists for allergic inflammation 1 and as aldose reductase inhibitors for mitigating chronic diabetic complications [[2]]().

This whitepaper provides an in-depth analysis of the physicochemical properties, synthetic methodologies, and pharmacological applications of chroman-4-carboxylic acid, designed for researchers and application scientists in pharmaceutical development.

Physicochemical Properties & Molecular Identity

The stability and reactivity of chroman-4-carboxylic acid are dictated by its fused bicyclic nature. The oxygen heteroatom in the dihydropyran ring donates electron density into the aromatic system, while the C4 carboxylic acid provides a handle for amidation, esterification, and further functionalization.

Below is a consolidated table of its quantitative physicochemical properties 3, [[4]]():

PropertyValue
Chemical Name Chroman-4-carboxylic acid
CAS Number 20426-80-6
Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
Exact Mass 178.063 g/mol
Melting Point 90.0 - 94.3 °C
Density (Predicted) 1.276 ± 0.06 g/cm³
Topological Polar Surface Area (PSA) 46.5 Ų
XLogP3 (Lipophilicity) 1.5

Synthetic Methodology: From 4-Chromanone to Carboxylic Acid

Synthesizing chroman-4-carboxylic acid typically begins with the readily available precursor 4-chromanone 3. The most robust method involves a one-carbon homologation utilizing Tosylmethyl isocyanide (TosMIC) to form an intermediate nitrile, followed by rigorous acid hydrolysis.

Step-by-Step Experimental Protocol

Phase 1: One-Carbon Homologation (Nitrile Formation)

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 4-chromanone (1.0 eq) and TosMIC (1.2 eq) in anhydrous 1,2-dimethoxyethane (DME).

    • Causality: Anhydrous conditions are strictly required. The presence of moisture will rapidly quench the carbanion intermediate generated in the next step, drastically reducing the yield of the target nitrile.

  • Base Addition: Cool the mixture to 0°C using an ice bath. Add potassium tert-butoxide (t-BuOK, 2.0 eq) dropwise as a solution in anhydrous tert-butanol.

    • Causality: t-BuOK is selected because it is a sterically hindered, strong, non-nucleophilic base. It efficiently deprotonates TosMIC to form the active nucleophile without directly attacking the carbonyl carbon of the 4-chromanone.

  • Reaction & Monitoring: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature for 2 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase.

    • Self-Validation System: The protocol validates itself when the UV-active 4-chromanone spot (Rf ~0.5) completely disappears, replaced by a new, distinct spot (Rf ~0.6). This confirms complete conversion and prevents difficult downstream separations.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl to neutralize excess base. Extract the aqueous layer with dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield crude chroman-4-carbonitrile.

Phase 2: Nitrile Hydrolysis 5. Hydrolysis Setup: Suspend the crude chroman-4-carbonitrile in a 1:1 mixture of concentrated Hydrochloric Acid (HCl) and glacial acetic acid.

  • Causality: Acetic acid acts as a crucial co-solvent to solubilize the highly organic nitrile intermediate, while concentrated HCl provides the dense concentration of hydronium ions necessary to drive the hydrolysis of the nitrile to the carboxylic acid.

  • Thermal Activation: Heat the mixture to reflux (approx. 100°C) for 12 hours.

    • Causality: High thermal energy is mandatory to overcome the significant activation barrier of the stable carbon-nitrogen triple bond, forcing its hydration to a primary amide and subsequent hydrolysis to the final acid.

  • Isolation & Validation: Cool the mixture to room temperature and pour it over crushed ice. The product, chroman-4-carboxylic acid, will precipitate as a tan/white solid. Filter, wash with cold water, and dry under high vacuum.

    • Self-Validation System: Verify the final product via ¹H-NMR (DMSO-d6). The synthesis is validated by the presence of a broad singlet at ~12.5 ppm, which corresponds uniquely to the newly formed carboxylic acid proton.

Synthesis_Workflow A 4-Chromanone (Starting Material) B TosMIC, t-BuOK (DME, 0°C to RT) A->B Homologation C Chroman-4-carbonitrile (Intermediate) B->C Cyclization D HCl (aq), AcOH (Reflux, 12h) C->D Nitrile Hydrolysis E Chroman-4-carboxylic acid (Final Product) D->E Precipitation

Caption: Step-by-step synthetic workflow for converting 4-chromanone to chroman-4-carboxylic acid.

Pharmacological Applications in Drug Development

DP2 (CRTH2) Receptor Antagonists

Allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis are heavily mediated by Prostaglandin D2 (PGD2). PGD2 binds to the DP2 receptor (also known as CRTH2), a G-protein coupled receptor selectively expressed on mast cells, basophils, eosinophils, and Th2 cells 1.

In modern drug development, 6-substituted phenoxychroman carboxylic acid derivatives have been identified as highly potent DP2 antagonists 1. The chroman-4-carboxylic acid core acts as a rigid, bioisosteric scaffold that correctly orients the hydrophobic phenoxy substituents into the binding pocket of the DP2 receptor, competitively inhibiting PGD2 binding. This suppression halts the migration and activation of eosinophils and Th2 cells, effectively short-circuiting the allergic inflammatory cascade.

DP2_Pathway PGD2 Prostaglandin D2 (Endogenous Agonist) DP2 DP2 Receptor (CRTH2) PGD2->DP2 Binds & Activates Th2 Th2 Cell & Eosinophil Activation DP2->Th2 G-protein Signaling Drug Chroman-4-carboxylic acid Derivative Drug->DP2 Competitive Inhibition Effect Allergic Inflammation Suppression Drug->Effect Therapeutic Outcome

Caption: Mechanism of action of chroman-4-carboxylic acid derivatives as DP2 receptor antagonists.

Aldose Reductase Inhibitors for Diabetic Complications

Aldose reductase is an enzyme responsible for converting glucose to sorbitol in the polyol pathway. In patients with diabetes mellitus, chronic hyperglycemia leads to an excessive accumulation of intracellular sorbitol, causing osmotic stress that manifests as diabetic cataracts and peripheral neuropathy 2.

Historically, spiro-hydantoin compounds like Sorbinil were utilized to inhibit this enzyme. However, halogen-substituted chroman-4-carboxylic acids and their acetic acid analogs have emerged as highly efficacious, non-hydantoin aldose reductase inhibitors [[2]](). The carboxylic acid moiety mimics the binding of the natural substrate, anchoring the molecule via hydrogen bonding to the enzyme's active site (specifically interacting with Tyr48 and His110 residues), while the halogenated chroman ring occupies the hydrophobic specificity pocket, preventing glucose reduction.

References

Sources

Exploratory

Structure-activity relationship (SAR) of chroman-4-carboxylic acid

Engineering the Chroman-4-Carboxylic Acid Scaffold: A Comprehensive Structure-Activity Relationship (SAR) Guide Executive Summary The chroman-4-carboxylic acid scaffold has emerged as a highly privileged structural motif...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering the Chroman-4-Carboxylic Acid Scaffold: A Comprehensive Structure-Activity Relationship (SAR) Guide

Executive Summary

The chroman-4-carboxylic acid scaffold has emerged as a highly privileged structural motif in modern medicinal chemistry. By combining a rigid bicyclic core with a highly tunable carboxylic acid vector, this scaffold provides exceptional conformational control for targeting complex protein binding pockets. This whitepaper provides an in-depth technical analysis of the structure-activity relationship (SAR) of chroman-4-carboxylic acid derivatives, with a specific focus on their field-proven application as Prostaglandin D2 (DP2/CRTH2) receptor antagonists for the treatment of allergic inflammation[1], as well as their emerging utility in viral protease fragment screening[2].

Target Biology & Rationale: The DP2 (CRTH2) Receptor

Prostaglandin D2 (PGD2) is a primary lipid mediator synthesized by activated mast cells during allergic responses. Its interaction with the DP2 receptor (also known as CRTH2) drives the recruitment and activation of Th2 cells, eosinophils, and basophils, making it a critical node in the pathophysiology of asthma and allergic rhinitis[1][3].

The chroman-4-carboxylic acid core was strategically selected by medicinal chemists to mimic the cyclopentane ring and aliphatic carboxylic acid of endogenous PGD2. However, unlike PGD2, the chroman system offers superior metabolic stability and restricts the spatial orientation of the carboxylic acid, reducing off-target interactions and improving oral bioavailability.

PGD2_Pathway Allergen Allergen Exposure MastCell Mast Cell Activation Allergen->MastCell PGD2 PGD2 Synthesis MastCell->PGD2 DP2 DP2 (CRTH2) Receptor PGD2->DP2 Agonism Th2 Th2 Cell & Eosinophil Recruitment DP2->Th2 Inflammation Antagonist Chroman-4-carboxylic Acid Antagonist Antagonist->DP2 Blockade

PGD2/DP2 signaling pathway illustrating the intervention point for chroman-4-carboxylic acids.

Core SAR Principles of the Scaffold

The optimization of 6-substituted 7-phenoxychroman-4-carboxylic acids relies on precise modifications across three distinct regions of the molecule.

The C4 Carboxylic Acid (The Anchor)

The carboxylic acid at the 4-position is non-negotiable for DP2 activity. Mechanistically, this moiety forms a critical salt bridge with the positively charged Arg170 residue deep within the DP2 binding pocket[1]. Stereochemistry is paramount; the spatial vector of the acid must align perfectly with the arginine residue. Typically, one specific enantiomer (often the (R)-enantiomer, depending on Cahn-Ingold-Prelog priorities of the substituents) exhibits >100-fold higher potency than its antipode[4].

The C6 Substitution (The Conformational Lock)

Unsubstituted chroman cores often exhibit flat SAR due to rotational freedom. Introducing an electron-withdrawing and sterically demanding group (such as -CN or -Cl) at the C6 position serves a dual purpose:

  • Electronic Tuning: It modulates the electron density of the chroman ring, improving oxidative stability.

  • Steric Buttressing (Causality): The bulk of a C6-cyano or C6-chloro group physically clashes with the adjacent C7-phenoxy linkage. This steric hindrance forces the distal phenoxy ring out of coplanarity, locking it into an orthogonal, bioactive conformation that perfectly slots into the DP2 hydrophobic sub-pocket[1][3].

The C7 Phenoxy Linkage & Distal Amides (The Affinity Driver)

The 7-position oxygen acts as a flexible hinge, allowing the attachment of extended aromatic systems (e.g., 4-chlorophenylcarbamoyl groups). These distal groups engage in


 stacking and van der Waals interactions with the outer lipophilic lip of the receptor, driving the binding affinity from the micromolar down to the low nanomolar range[1].

SAR_Logic Core Chroman-4-carboxylic Acid Core Acid C4 Carboxylic Acid Essential for Arg170 binding Salt bridge formation Core->Acid Sub6 C6 Substitution Cl, CN, F Steric buttressing & electronics Core->Sub6 Sub7 C7 Phenoxy Linkage Hydrophobic pocket access Amide functionalization Core->Sub7 Sub6->Sub7 Forces orthogonal conformation

SAR logic map detailing regional modifications of the chroman-4-carboxylic acid scaffold.

Quantitative SAR Data

The following table synthesizes the binding data for key derivatives, illustrating how structural modifications dictate DP2 receptor antagonism. Data is derived from standardized radioligand displacement assays[1][3][4].

CompoundC6 SubstituentC4 / C2 ModificationDistal C7 Phenoxy ExtensionDP2 Binding EC₅₀ (μM)
1 -CNNone4-chlorophenylcarbamoyl< 0.25
2 -CN4-methyl4-chlorophenylcarbamoyl< 0.50
3 -CN2,2-dimethyl4-chlorophenylcarbamoyl< 1.00
4 -CNNone2,4-dichlorophenylcarbamoyl< 0.25
5 -ClNone4-chloro-2-methylphenethylcarbamoyl< 0.50

SAR Insights: Adding methyl groups at C4 or C2 (Compounds 2 and 3) introduces local steric bulk that slightly decreases potency (EC₅₀ shifts from <0.25 to <1.00 μM). This indicates a highly restricted spatial tolerance around the carboxylic acid anchor point. Conversely, modifications to the distal amide (Compound 4) maintain high potency, proving that the outer pocket is highly accommodating to diverse lipophilic bulk[1].

Experimental Workflows: Synthesis & Self-Validating Assays

Chiral Resolution via Supercritical Fluid Chromatography (SFC)

Because the stereocenter at C4 dictates biological activity, racemic mixtures must be resolved. Traditional chiral HPLC often struggles with the solubility and peak tailing of free carboxylic acids.

  • Causality: SFC utilizing supercritical CO₂ and a methanol co-solvent provides low viscosity and high diffusivity, preventing peak tailing and allowing for rapid, non-destructive recovery of the sensitive chroman core[5].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the racemic chroman-4-carboxylic acid derivative in methanol at a concentration of 50 mg/mL.

  • SFC Injection: Inject 3 mL onto a CHIRALCEL® OJ-H column (3 x 15 cm)[5].

  • Elution: Run an isocratic gradient of 30% methanol in supercritical CO₂ at 100 bar, maintaining a flow rate of 100 mL/min.

  • Fractionation: Monitor via UV detection. Collect the separated enantiomeric peaks.

Radioligand Binding Assay (DP2 Antagonism)

To quantify the EC₅₀, a competitive radioligand binding assay is utilized. This protocol is designed as a self-validating system to eliminate false positives caused by non-specific binding to cellular lipids or assay plastics[1][3].

Step-by-Step Protocol:

  • Membrane Preparation: Isolate cell membranes from a stable cell line overexpressing the human DP2 receptor. Resuspend in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Ligand Incubation: Add 1 nM of [³H]-PGD₂ to the membrane suspension along with varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁵ M).

  • Non-Specific Binding (NSB) Control (Critical Step): In parallel wells, incubate the membranes with [³H]-PGD₂ and either 1 μM of unlabeled PGD₂ or 5 μM of Ramatroban (a known, validated DP2 antagonist)[1][3].

    • Causality: The high concentration of unlabeled ligand saturates all true DP2 receptors. Any residual radioactive signal in these wells represents background noise (NSB), which must be subtracted from all test wells to ensure data integrity.

  • Filtration: Terminate the reaction after 60 minutes by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine.

  • Quantification: Wash filters three times with cold buffer, dry, and measure retained radioactivity via liquid scintillation counting. Calculate EC₅₀ using a 4-parameter logistical curve fit[1].

Emerging Applications: Viral Protease Targeting

Beyond GPCR antagonism, the chroman-4-carboxylic acid scaffold is gaining traction in fragment-based drug discovery (FBDD). Recent high-throughput X-ray crystallographic screening campaigns identified 6-chloro-chroman-4-carboxylic acid isoquinolin-4-ylamide as a direct binder to the SARS-CoV-2 Main Protease (3CLpro)[2]. The carboxylic acid moiety was observed forming water-mediated hydrogen bonds with Thr26 and the catalytic Cys145, demonstrating the scaffold's versatility in targeting shallow, solvent-exposed viral pockets[2].

References

1.[2] Fragment-based screening targeting an open form of the SARS-CoV-2 main protease binding pocket. bioRxiv. Available at:[Link] 2.[5] tepzz ¥z7¥97b_t (EP 2 307 397 B1). Googleapis.com. Available at: [Link] 3.[1] US9556139B2 - 6-substituted phenoxychroman carboxylic acid derivatives. Google Patents. Available at: 4.[3] WO2009158426A1 - 6-substituted phenoxychroman carboxylic acid derivatives. Google Patents. Available at: 5.[4] US9556139B2 - 6-substituted phenoxychroman carboxylic acid derivatives (EC50 Data). Google Patents. Available at:

Sources

Foundational

Molecular weight and physicochemical data of chroman-4-carboxylic acid

Molecular Weight, Physicochemical Profiling, and Applications of Chroman-4-Carboxylic Acid in Drug Development Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Weight, Physicochemical Profiling, and Applications of Chroman-4-Carboxylic Acid in Drug Development

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the chroman (3,4-dihydro-2H-1-benzopyran) scaffold. Specifically, chroman-4-carboxylic acid has emerged as a highly privileged structural motif. Its rigid bicyclic core, combined with a versatile carboxylic acid handle, provides an ideal vector for exploring chemical space in fragment-based drug discovery (FBDD) and targeted therapeutics. This technical guide synthesizes the physicochemical data, structural causality, and validated experimental protocols for utilizing chroman-4-carboxylic acid in modern pharmaceutical development.

Physicochemical Data & Structural Causality

Understanding the physicochemical properties of a building block is critical for predicting the pharmacokinetic (PK) behavior of downstream active pharmaceutical ingredients (APIs). The quantitative data for chroman-4-carboxylic acid [1][2] is summarized below:

PropertyValueCausality in Drug Design
Molecular Formula C10H10O3Provides a low-molecular-weight starting point (Rule of 3 compliant for FBDD).
Molecular Weight 178.18 g/mol Leaves an ample "molecular weight budget" (< 500 Da) for further functionalization.
CAS Number 20426-80-6Unique identifier for sourcing and regulatory documentation.
Melting Point 90.0 - 94.3 °CIndicates a stable, crystalline solid at room temperature, facilitating handling and storage.
Boiling Point ~334.4 °C (Predicted)High thermal stability; suitable for high-temperature cross-coupling reactions.
Density 1.276 g/cm³ (Predicted)Standard for oxygen-containing bicyclic aromatics.
XLogP3 1.5 - 1.76Optimal lipophilicity. Ensures the core is hydrophobic enough to cross lipid bilayers but hydrophilic enough for aqueous solubility.
Topological Polar Surface Area (TPSA) 46.5 ŲFalls well within the ideal range (< 90 Ų) for excellent oral bioavailability and cellular permeability.

Causality Insight: The TPSA of 46.5 Ų and XLogP3 of ~1.5 make this scaffold inherently compliant with Lipinski's Rule of Five. The oxygen atom in the chroman ring acts as a subtle hydrogen-bond acceptor, which can participate in key water-mediated networks within target binding pockets without drastically increasing the desolvation penalty.

Biological Applications & Mechanistic Insights

Chroman-4-carboxylic acid derivatives have demonstrated profound efficacy across multiple therapeutic areas:

  • SARS-CoV-2 3CLpro Inhibition : In fragment-based screening utilizing X-ray crystallography, 6-chloro-chroman-4-carboxylic acid isoquinolin-4-ylamide serves as a validated positive control. It binds to the S1 and S2 pockets of the SARS-CoV-2 main protease (3CLpro), with the chroman core providing crucial hydrophobic contacts [3].

  • DP2 Receptor Antagonism : For allergic diseases like asthma, 6-substituted phenoxychroman carboxylic acid derivatives act as potent antagonists of the Prostaglandin D2 (DP2/CRTH2) receptor [4]. By blocking PGD2, these compounds halt the downstream signaling cascade that leads to eosinophil migration and inflammation.

  • Aldose Reductase Inhibition : Chroman-4-acetic and carboxylic acid derivatives are utilized to inhibit aldose reductase, an enzyme implicated in diabetic complications such as neuropathy and cataracts [5].

G PGD2 Prostaglandin D2 (PGD2) DP2 DP2 Receptor (CRTH2) PGD2->DP2 Binds Gi Gi Protein Activation DP2->Gi Activates Chroman Chroman-4-carboxylic Acid Derivative Chroman->DP2 Antagonizes cAMP cAMP Reduction Gi->cAMP Inhibits AC Ca2 Intracellular Ca2+ Release Gi->Ca2 Triggers Inflammation Allergic Inflammation cAMP->Inflammation Promotes Ca2->Inflammation Promotes

Caption: Mechanism of DP2 receptor antagonism by chroman-4-carboxylic acid derivatives in allergy.

Synthetic Methodologies & Experimental Protocols

Synthesizing chroman-4-carboxylic acid from the readily available 4-chromanone requires a strategic sequence of carbon homologation, dehydration, hydrolysis, and reduction.

G Start 4-Chromanone Step1 Cyanohydrin Formation Start->Step1 Step2 Dehydration (POCl3) Step1->Step2 Step3 Hydrolysis (HCl/H2O) Step2->Step3 Step4 Reduction (Pd/C, H2) Step3->Step4 Product Chroman-4-carboxylic Acid Step4->Product

Caption: Step-by-step synthetic workflow of chroman-4-carboxylic acid from 4-chromanone.

Step-by-Step Protocol: Synthesis of Chroman-4-Carboxylic Acid Rationale: We utilize trimethylsilyl cyanide (TMSCN) rather than sodium cyanide to ensure an efficient, anhydrous nucleophilic addition to the sterically hindered 4-position of the chromanone ring.

  • Cyanohydrin Formation :

    • Dissolve 4-chromanone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Add catalytic zinc iodide (ZnI₂; 0.05 eq) followed by the dropwise addition of TMSCN (1.2 eq) at 0 °C.

    • Stir at room temperature for 4 hours. Quench with saturated aqueous NaHCO₃ and extract with DCM to isolate the O-TMS cyanohydrin.

  • Dehydration :

    • Dissolve the crude intermediate in anhydrous pyridine.

    • Add phosphorus oxychloride (POCl₃; 2.0 eq) dropwise at 0 °C. Reflux for 6 hours to eliminate the hydroxyl equivalent, yielding 4-cyano-2H-chromene.

  • Hydrolysis :

    • Suspend the unsaturated nitrile in a 1:1 mixture of concentrated HCl and glacial acetic acid.

    • Reflux at 100 °C for 12 hours. The strongly acidic environment hydrolyzes the nitrile to a carboxylic acid, precipitating 2H-chromene-4-carboxylic acid upon cooling.

  • Reduction :

    • Dissolve the unsaturated acid in methanol. Add 10% Pd/C (0.1 eq by weight).

    • Stir under a hydrogen atmosphere (1 atm) for 8 hours.

    • Filter through a Celite pad to remove the catalyst, and concentrate the filtrate in vacuo.

  • Purification :

    • Recrystallize the crude product from a 2:1 mixture of isopropyl alcohol and diethyl ether to yield pure chroman-4-carboxylic acid as a light tan/white solid.

Analytical Validation & Quality Control

To ensure absolute trustworthiness in your synthetic pipeline, implement the following self-validating analytical system:

  • LC-MS (Liquid Chromatography-Mass Spectrometry) : Run in negative electrospray ionization (ESI-) mode. You must observe the [M-H]⁻ pseudo-molecular ion at m/z 177.05.

    • Self-Validation: If you observe a mass of m/z 158, suspect in-source fragmentation (loss of water) or incomplete reduction leading to the unsaturated analog.

  • ¹H-NMR (400 MHz, CDCl₃) : Look for the characteristic broad singlet at ~11.0 - 12.0 ppm corresponding to the carboxylic acid proton. The chroman ring system will display complex multiplets at 4.10-4.30 ppm (C2-H₂) and 2.10-2.30 ppm (C3-H₂).

    • Self-Validation: If the acid proton is missing but the mass is correct, check if the sample was dissolved in a protic deuterated solvent (like CD₃OD) which causes rapid deuterium exchange, masking the peak.

  • HPLC : Utilize a reverse-phase C18 column with a gradient of Water/Acetonitrile (0.1% TFA). Chroman-4-carboxylic acid should elute as a sharp, symmetrical peak with >98% area under the curve at 254 nm.

References

  • bioRxiv . "Fragment-based screening targeting an open form of the SARS-CoV-2 main protease binding pocket" URL:[Link]

  • Google Patents (US9556139B2).
  • Google Patents (EP0230379B1).

Protocols & Analytical Methods

Method

Step-by-Step Synthesis of Chroman-4-Carboxylic Acid from Phenols: A Modern Van Leusen Homologation Approach

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Introduction & Strategic Overview The chroman-4-carboxylic acid scaffold is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Introduction & Strategic Overview

The chroman-4-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the development of DP2 receptor antagonists for immunologic diseases (e.g., asthma) and aldose reductase inhibitors for diabetic complications [3].

While traditional syntheses of chroman-4-carboxylic acids often rely on the cyanohydrin route (involving highly toxic HCN/KCN gas generation and multiple reduction/dehydration steps), modern synthetic design favors a more direct, safer, and higher-yielding approach. This application note details a robust, five-step synthesis starting from inexpensive phenol. The pathway leverages a polyphosphoric acid (PPA)-catalyzed intramolecular Friedel-Crafts acylation to build the chromanone core [1], followed by a highly efficient Van Leusen homologation using Toluenesulfonylmethyl isocyanide (TosMIC) [2]. This strategy converts the ketone directly to a nitrile with a one-carbon extension, which is subsequently hydrolyzed to the target carboxylic acid.

Reaction Pathway

Pathway A Phenol (Starting Material) B 3-Phenoxypropanenitrile A->B Acrylonitrile Triton B, Δ C 3-Phenoxypropanoic acid B->C NaOH, H2O then HCl D 4-Chromanone (Key Intermediate) C->D PPA, 90°C Friedel-Crafts E Chroman-4-carbonitrile D->E TosMIC, t-BuOK DME, -30°C to rt F Chroman-4-carboxylic acid (Target) E->F NaOH, EtOH/H2O Reflux, then HCl

Figure 1: Five-step synthetic route from phenol to chroman-4-carboxylic acid via Van Leusen homologation.

Step-by-Step Experimental Protocols

Step 1: Cyanoethylation of Phenol
  • Objective: O-alkylation of phenol to form 3-phenoxypropanenitrile.

  • Causality & Design: Triton B (benzyltrimethylammonium hydroxide) is selected as a phase-transfer base. It effectively deprotonates the phenol to form a phenoxide ion, which subsequently undergoes a Michael addition with the electrophilic alkene of acrylonitrile.

  • Protocol:

    • Charge a round-bottom flask with phenol (1.0 eq) and acrylonitrile (1.5 eq).

    • Add a catalytic amount of Triton B (40% in methanol, 0.05 eq).

    • Reflux the mixture at 70–75 °C for 12 hours.

    • Cool to room temperature, dilute with dichloromethane (DCM), and wash sequentially with 5% NaOH (to remove unreacted phenol) and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 3-phenoxypropanenitrile as a clear oil.

Step 2: Hydrolysis to 3-Phenoxypropanoic Acid
  • Objective: Conversion of the nitrile to a carboxylic acid to prepare for ring closure.

  • Causality & Design: Base-catalyzed hydrolysis is preferred over acid hydrolysis here to prevent premature, uncontrolled Friedel-Crafts oligomerization of the ether linkage.

  • Protocol:

    • Dissolve 3-phenoxypropanenitrile (1.0 eq) in a 1:1 mixture of ethanol and 20% aqueous NaOH (3.0 eq).

    • Reflux the solution for 4 hours until ammonia evolution ceases.

    • Evaporate the ethanol under reduced pressure.

    • Cool the aqueous layer in an ice bath and acidify to pH 2 using concentrated HCl.

    • Filter the resulting white precipitate, wash with cold water, and dry under vacuum to afford 3-phenoxypropanoic acid.

Step 3: Intramolecular Friedel-Crafts Acylation
  • Objective: Cyclization to form the 4-chromanone core.

  • Causality & Design: Polyphosphoric acid (PPA) is specifically chosen over Lewis acids (like AlCl₃) because it acts simultaneously as a solvent, a dehydrating agent, and a Brønsted acid [1]. It generates the highly reactive acylium ion from the carboxylic acid, driving the electrophilic aromatic substitution exclusively at the ortho position without cleaving the aryl ether bond.

  • Protocol:

    • Heat PPA (10 times the weight of the starting material) to 90 °C to reduce its viscosity.

    • Add 3-phenoxypropanoic acid (1.0 eq) portion-wise with vigorous mechanical stirring.

    • Maintain the reaction at 90 °C for 2 hours.

    • Pour the hot, viscous mixture over crushed ice with rapid stirring.

    • Extract the aqueous suspension with ethyl acetate (3x). Wash the organic layer with saturated NaHCO₃ to remove unreacted acid, dry, and concentrate to yield 4-chromanone.

Step 4: Van Leusen Homologation (TosMIC Reaction)
  • Objective: One-carbon homologation converting the ketone to a nitrile.

  • Causality & Design: TosMIC (Toluenesulfonylmethyl isocyanide) reacts with the ketone in the presence of a strong base (t-BuOK). The base deprotonates TosMIC, which attacks the carbonyl carbon. Subsequent cyclization to an oxazoline intermediate, followed by ring-opening and elimination of the tosylate leaving group, yields the nitrile [2]. The reaction must be initiated at -30 °C to prevent the rapid decomposition of TosMIC under basic conditions.

  • Protocol:

    • In a flame-dried flask under nitrogen, dissolve 4-chromanone (1.0 eq) and TosMIC (1.05 eq) in anhydrous dimethoxyethane (DME).

    • Cool the solution to -30 °C using a dry ice/acetone bath.

    • Slowly add a solution of potassium tert-butoxide (1M in THF, 1.6 eq) dropwise over 30 minutes, ensuring the internal temperature remains below -15 °C [2].

    • Allow the reaction to gradually warm to room temperature and stir overnight.

    • Quench with water and extract with methyl tert-butyl ether (MTBE). Dry the organics, concentrate, and purify via silica gel chromatography (heptane/ethyl acetate) to isolate chroman-4-carbonitrile.

Step 5: Final Hydrolysis to Chroman-4-Carboxylic Acid
  • Objective: Hydrolysis of the homologated nitrile to the target carboxylic acid.

  • Protocol:

    • Dissolve chroman-4-carbonitrile (1.0 eq) in ethanol and add 10% aqueous NaOH (4.0 eq).

    • Reflux the mixture for 6 hours.

    • Remove ethanol in vacuo, cool the aqueous residue, and acidify to pH 2 with 2M HCl.

    • Extract the precipitated product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

    • Recrystallize from toluene/heptane to afford pure chroman-4-carboxylic acid.

Quantitative Data & Analytical Markers

The table below summarizes the expected yields and critical analytical markers for self-validation at each stage of the synthesis.

StepIntermediate / ProductExpected YieldKey IR Marker (cm⁻¹)Key ¹H NMR Marker (CDCl₃, δ ppm)
13-Phenoxypropanenitrile85 – 90%2250 (C≡N stretch)4.15 (t, 2H, O-CH₂), 2.80 (t, 2H, CH₂-CN)
23-Phenoxypropanoic acid90 – 95%1710 (C=O acid)11.0 (br s, 1H, COOH), 4.20 (t, 2H, O-CH₂)
34-Chromanone75 – 80%1690 (C=O ketone)4.55 (t, 2H, O-CH₂), 2.80 (t, 2H, CH₂-C=O)
4Chroman-4-carbonitrile65 – 75%2240 (C≡N stretch)3.95 (t, 1H, CH-CN), 4.25 (m, 2H, O-CH₂)
5Chroman-4-carboxylic acid 80 – 85%1705 (C=O acid)3.70 (t, 1H, CH-COOH), 10.5 (br s, 1H, COOH)

References

  • Array Biopharma, Inc.US9556139B2 - 6-substituted phenoxychroman carboxylic acid derivatives. Google Patents.
Application

Application Note: Enantioselective Synthesis of Chiral Chroman-4-Carboxylic Acid Derivatives

Introduction & Strategic Rationale Chiral chroman-4-carboxylic acids and their derivatives are privileged structural motifs in medicinal chemistry. They serve as critical precursors for potent therapeutics, including ald...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Chiral chroman-4-carboxylic acids and their derivatives are privileged structural motifs in medicinal chemistry. They serve as critical precursors for potent therapeutics, including aldose reductase inhibitors (e.g., the Sorbinil precursor 6-fluoro-4-ureidochroman-4-carboxylic acid)[1] and highly selective Rho kinase (ROCK-II) inhibitors[2].

Establishing the C4 stereocenter with high enantiomeric excess (ee) is notoriously challenging due to the steric bulk of the fused bicyclic oxygen-containing system and the risk of retro-oxa-Michael racemization under basic conditions. This application note details three field-validated methodologies for accessing enantiopure chroman-4-carboxylic acids: transition-metal-catalyzed asymmetric hydrogenation, classical chemical resolution, and biocatalytic/enzymatic approaches[3].

Mechanistic Pathways & Causality

Transition-Metal-Catalyzed Asymmetric Hydrogenation

Direct asymmetric hydrogenation of prochiral chromene-4-carboxylic acids represents the most atom-economical approach[4]. Rhodium(I) complexes paired with chiral bisphosphine ligands (e.g., (R)-H8-BINAP) are highly effective[2].

  • Causality & Mechanism : The free carboxylic acid at the C4 position is not merely a passive functional group; it acts as an essential directing group. It coordinates to the Rh(I) metal center, locking the substrate in a rigid conformation. This directed coordination ensures that hydride transfer occurs exclusively from one face of the alkene. Protic solvents like methanol are utilized to facilitate rapid protonolysis of the metal-carbon bond, minimizing reversible hydride insertion that could lead to alkene isomerization and degraded enantiomeric excess.

Classical Diastereomeric Salt Resolution

For industrial-scale synthesis, such as the production of Sorbinil intermediates, chemical resolution remains highly robust and scalable[1].

  • Causality & Mechanism : By reacting the racemic acid with a chiral amine like D-(+)-(1-phenethyl)amine, a pair of diastereomeric salts is formed. The success of this method relies on the differential lattice energies of the resulting crystals. Using a precisely calibrated solvent mixture (e.g., aqueous ethanol) allows the less soluble diastereomer to precipitate upon controlled cooling (Ostwald ripening), yielding highly crystalline, enantiopure material after filtration and acidic cleavage.

Quantitative Data Summary

The following table summarizes the performance metrics of the primary synthetic strategies used to establish the chiral chroman core.

Synthetic StrategyCatalyst / Resolving AgentTypical Yield (%)Enantiomeric Excess (ee %)ScalabilityKey Advantage
Asymmetric Hydrogenation [Rh(COD)Cl]₂ / (R)-H8-BINAP85 - 95> 98High (Kilogram)High atom economy; direct synthesis
Chemical Resolution D-(+)-(1-phenethyl)amine35 - 45 (max 50)> 99Very High (Ton)Extremely robust; low cost
Enzymatic Resolution Esterases (e.g., EstS / EstR)40 - 4895 - 99ModerateMild conditions; green chemistry

Experimental Protocols

Protocol A: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is a self-validating system utilizing in-process controls to prevent background racemization.

  • Preparation of Catalyst Complex : In a nitrogen-filled glovebox, dissolve [Rh(COD)Cl]₂ (1.0 mol%) and (R)-H8-BINAP (2.1 mol%) in degassed anhydrous methanol. Stir for 30 minutes to ensure complete ligand exchange.

    • Causality: Pre-forming the catalyst ensures uniform active species generation, preventing racemic background reduction by unligated Rh.

  • Substrate Addition : Add the prochiral chromene-4-carboxylic acid (1.0 equiv) to the active catalyst solution.

  • Hydrogenation : Transfer the mixture to a high-pressure Parr reactor. Purge with H₂ gas three times, then pressurize to 50 psi. Stir vigorously at 25 °C for 12 hours.

    • Causality: High H₂ pressure accelerates the enantio-determining hydride insertion step, effectively outcompeting non-selective background pathways.

  • Validation & Isolation : Vent the reactor. Take a 50 µL aliquot, filter through a short silica plug, and analyze via chiral HPLC (e.g., Chiralcel OD-H column) to confirm >98% ee before proceeding. Concentrate the bulk mixture in vacuo and recrystallize from hexanes/ethyl acetate to afford the pure chiral chroman-4-carboxylic acid.

Protocol B: Chemical Resolution of Racemic Chroman-4-Carboxylic Acid

Optimized for the resolution of 6-fluoro-4-ureidochroman-4-carboxylic acid[1].

  • Salt Formation : Suspend racemic chroman-4-carboxylic acid (1.0 equiv) in a 1:1 mixture of ethanol and water. Heat to 70 °C until complete dissolution is achieved.

  • Chiral Amine Addition : Add D-(+)-(1-phenethyl)amine (0.8 equiv) dropwise under continuous stirring.

    • Causality: Adding the amine at an elevated temperature prevents the kinetic trapping of the amorphous mixed salt, allowing thermodynamic control over the crystallization process.

  • Controlled Crystallization : Cool the solution at a strict rate of 5 °C/hour to room temperature. Seed crystals of the desired diastereomer can be added at 50 °C to induce selective nucleation.

  • Cleavage and Recovery : Filter the precipitated salt and wash with cold ethanol. Suspend the salt in 1M HCl and extract with ethyl acetate. The organic layer contains the enantiopure chroman-4-carboxylic acid.

    • Validation: Measure the specific optical rotation [α]D and perform chiral HPLC to confirm optical purity prior to downstream API coupling.

Strategic Visualization

ChromanSynthesis N1 Prochiral Chromene-4-carboxylic Acid C1 Asymmetric Hydrogenation [Rh(COD)Cl]2 / Chiral Ligand N1->C1 N2 Racemic Chroman-4-carboxylic Acid C2 Chemical Resolution Chiral Amine (e.g., D-(+)-phenethylamine) N2->C2 N3 Racemic Chroman-4-esters C3 Enzymatic Resolution Biocatalytic Esterases N3->C3 Target Chiral Chroman-4-carboxylic Acid (Enantiopure Target) C1->Target High ee%, Direct Synthesis C2->Target Diastereomeric Salts C3->Target Kinetic Resolution

Figure 1: Strategic pathways for the enantioselective synthesis of chiral chroman-4-carboxylic acid.

References

  • [1] Title: Sorbinil by optical resolution of precursor 6-fluoro-4-ureidochroman-4-carboxylic acid. Source: Google Patents (EP0109232A1). URL:

  • [4] Title: Facile access to chiral chromanone-2-carboxylic acids enabled by Rhodium-catalyzed chemo- and enantioselective hydrogenation. Source: ResearchGate. URL:[Link]

  • [2] Title: Asymmetric synthesis of potent chroman-based Rho kinase (ROCK-II) inhibitors. Source: Med. Chem. Commun., The Royal Society of Chemistry. URL:[Link]

  • [3] Title: Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn. Source: Green Chemistry, The Royal Society of Chemistry. URL:[Link]

Sources

Method

Application Notes &amp; Protocols for Intramolecular Friedel-Crafts Cyclization: Synthesis of the Chroman-4-one Core

Introduction: The Strategic Importance of the Chroman-4-one Scaffold The chroman-4-one heterocyclic system is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of various bioact...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Chroman-4-one Scaffold

The chroman-4-one heterocyclic system is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of various bioactive molecules, including flavonoids and homoisoflavonoids.[1][2] Its synthesis is a critical starting point for the development of a wide array of therapeutic agents. The intramolecular Friedel-Crafts acylation of 3-phenoxypropionic acids stands as a robust and widely adopted method for constructing this bicyclic framework. This guide provides an in-depth exploration of the chemical principles, experimental protocols, and critical considerations for achieving efficient cyclization to yield chroman-4-ones, the direct precursors to compounds like chroman-4-carboxylic acid and its derivatives.

Mechanism and Rationale: The "Why" Behind the Protocol

The intramolecular Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution reaction.[3][4] The fundamental goal is to form a new carbon-carbon bond between the aromatic ring of the phenol ether and the carboxylic acid moiety of the propionic acid side chain, thereby closing the heterocyclic ring.

The Role of the Catalyst: Generating the Acylium Ion

The reaction is not spontaneous and requires a strong acid catalyst to proceed. The catalyst's primary role is to convert the carboxylic acid into a highly reactive electrophile, the acylium ion.[4][5] This is achieved through a two-step process:

  • Protonation: The Brønsted or Lewis acid catalyst protonates the hydroxyl group of the carboxylic acid.

  • Dehydration: The protonated hydroxyl group is eliminated as a water molecule, generating the resonance-stabilized acylium ion.

Strong Brønsted acids like Polyphosphoric Acid (PPA) and Methanesulfonic Acid (MSA) are particularly effective as they can act as both the catalyst and the solvent.[6][7][8]

The Cyclization Step: Electrophilic Aromatic Substitution

Once formed, the acylium ion is aggressively attacked by the electron-rich aromatic ring of the phenol ether.[4] This intramolecular attack is favored due to the proximity of the reacting groups, leading to the formation of a six-membered ring.[4][7] A subsequent deprotonation step restores the aromaticity of the ring, yielding the final chroman-4-one product.

Visualizing the Reaction Pathway

Friedel_Crafts_Acylation cluster_start Starting Material cluster_catalysis Catalyst Activation cluster_cyclization Ring Closure cluster_product Final Product start 3-Phenoxypropionic Acid catalyst Strong Acid (e.g., PPA) start->catalyst Protonation & Dehydration acylium Acylium Ion (Electrophile Generation) catalyst->acylium attack Intramolecular Electrophilic Attack acylium->attack Ring acts as Nucleophile intermediate Arenium Ion Intermediate attack->intermediate deprotonation Deprotonation intermediate->deprotonation Restores Aromaticity product Chroman-4-one deprotonation->product

Caption: Workflow of the intramolecular Friedel-Crafts acylation.

Comparative Analysis of Common Catalysts

The choice of catalyst is paramount and can significantly influence reaction efficiency, yield, and purity.

CatalystTypical ConditionsAdvantagesDisadvantages
Polyphosphoric Acid (PPA) 80-100°C, neat (acts as solvent)Highly effective, widely used, good for a range of substrates.[6][8][9]Highly viscous, making it difficult to stir and work up; workup is highly exothermic.[7][8]
Eaton's Reagent (P₂O₅ in MSA) Room temp to 80°CLess viscous than PPA, often allows for milder reaction conditions, high yields.[10][11]Can be very corrosive, requires careful handling.
Methanesulfonic Acid (MSA) Often used with P₂O₅Strong acid, less viscous than PPA.[6][7]May require a dehydrating agent for optimal performance.
Trifluoromethanesulfonic Acid (TfOH) Can be effective at lower temperaturesVery strong acid, can promote cyclization in challenging cases.[6][12]Expensive, very corrosive.
Aluminum Chloride (AlCl₃) Anhydrous conditions, often in a chlorinated solventClassic Lewis acid catalyst.[3]Requires stoichiometric amounts, harsh conditions, moisture sensitive, can lead to side reactions.[6]

Detailed Experimental Protocols

Protocol 1: Cyclization using Polyphosphoric Acid (PPA)

This protocol is a robust, general procedure for the cyclization of 3-phenoxypropionic acids.

Materials:

  • 3-Phenoxypropionic acid derivative

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Crushed ice

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, add the 3-phenoxypropionic acid.

  • Add PPA (typically 10-20 times the weight of the starting material). The high dilution helps to minimize intermolecular polymerization.[6]

  • Heat the mixture with stirring to 80-100°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.

  • Caution: Exothermic Reaction. Carefully and slowly quench the reaction by pouring the viscous mixture onto a large excess of crushed ice with vigorous stirring. This will decompose the PPA.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).[6]

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude chroman-4-one.

  • Purify the product by recrystallization or column chromatography as needed.

Protocol 2: Cyclization using Eaton's Reagent

This method often provides a cleaner reaction and easier workup compared to PPA.

Materials:

  • 3-Phenoxypropionic acid derivative

  • Eaton's Reagent (7.7 wt% P₂O₅ in MSA)

  • Dichloromethane (DCM) or Isopropyl Acetate

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium or sodium sulfate

Procedure:

  • Ensure all glassware is thoroughly dried and flushed with an inert gas (e.g., nitrogen).

  • In a round-bottom flask, add Eaton's Reagent (typically 10 mL per gram of starting material).

  • Add the 3-phenoxypropionic acid derivative portion-wise with stirring. An exotherm may be observed.

  • Heat the reaction mixture to the desired temperature (can range from room temperature to 80°C, depending on the substrate) and monitor by TLC.

  • After completion, cool the reaction to 0-5°C using an ice bath.

  • Slowly quench the reaction by adding cold water, ensuring the internal temperature does not rise excessively.

  • Add an organic solvent like DCM or isopropyl acetate and stir.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with the organic solvent.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify as necessary.

Troubleshooting and Optimization

Troubleshooting cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Recommended Solution p1 Low Yield of Chroman-4-one c1a Intermolecular Polymerization p1->c1a c1b Incomplete Reaction p1->c1b c1c Catalyst Deactivation (Moisture) p1->c1c p2 High Percentage of Polymeric Byproduct c2 High Reaction Concentration p2->c2 p3 Starting Material Remains Unreacted c3a Insufficient Heating/Time p3->c3a c3b Deactivated Aromatic Ring p3->c3b s1a Increase Solvent Volume (High Dilution) c1a->s1a s1b Increase Temperature or Reaction Time c1b->s1b s1c Use Anhydrous Reagents/Glassware c1c->s1c s2 Utilize High-Dilution Conditions c2->s2 s3a Increase Temperature/Time; Monitor by TLC c3a->s3a s3b Use a Stronger Catalyst (e.g., TfOH) c3b->s3b

Caption: Troubleshooting guide for common issues in chroman-4-one synthesis.

Key Optimization Insights:

  • High-Dilution Principle: To favor the desired intramolecular cyclization over intermolecular polymerization, conducting the reaction under high-dilution conditions is critical.[6] This means using a larger volume of the acid catalyst (PPA, Eaton's Reagent) relative to the substrate.[6]

  • Substituent Effects: The electronic nature of substituents on the aromatic ring significantly impacts reactivity. Electron-donating groups (e.g., methoxy) activate the ring, facilitating the electrophilic attack and often leading to higher yields and milder required conditions. Conversely, strong electron-withdrawing groups (e.g., nitro) deactivate the ring, making the cyclization much more difficult and potentially requiring stronger catalysts or higher temperatures.[6]

  • Anhydrous Conditions: The catalysts used are strong dehydrating agents or are sensitive to moisture (like AlCl₃). The presence of water can deactivate the catalyst and inhibit the formation of the crucial acylium ion, leading to incomplete reactions.[6] Therefore, using oven-dried glassware and anhydrous reagents is essential for reproducibility and high yields.

Conclusion

The intramolecular Friedel-Crafts acylation is a powerful and reliable method for the synthesis of the chroman-4-one scaffold. A thorough understanding of the reaction mechanism, careful selection of the catalyst, and adherence to key experimental principles such as high dilution and anhydrous conditions are essential for success. The protocols and insights provided herein offer a solid foundation for researchers and drug development professionals to efficiently synthesize these valuable heterocyclic intermediates for a multitude of applications.

References

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Lozano-Aponte, J., et al. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. PMC. [Link]

  • Książek, M., et al. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. PMC. [Link]

  • Comprehensive Impact of Eaton's Reagent in Organic Synthesis: An Overview. (2024). ChemistrySelect. [Link]

  • Książek, M., et al. (2021). Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. Semantic Scholar. [Link]

  • Chemistry Steps. Intramolecular Friedel-Crafts Acylation. [Link]

  • Tron, G. C., et al. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. PMC. [Link]

  • Suto, Y., et al. (2012). First- and Second-Generation Practical Syntheses of Chroman-4-one Derivative: A Key Intermediate for the Preparation of SERT/5-HT1A Dual Inhibitors. ACS Publications. [Link]

  • Książek, M., et al. (2021). Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. RSC Publishing. [Link]

  • Lozano-Aponte, J., et al. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. [Link]

  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]

  • Study.com. Friedel-Crafts Acylation Reactions in Synthesis. [Link]

  • A FACILE SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF (3- HYDROXY-2,4-DIMETHOXYPHENYL)(PHENYL) METHANONES BY FRIEDEL CRAFT'S ACYLATION IN THE PRESENCE OF PHOSPHOROUS PENTOXIDE AND METHANE SULFONIC ACID: EATON'S REAGENT. (2021). [Link]

  • da Silva, A. J. M. (2024). Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates. [Link]

  • Uddin, M. J., & Islam, M. S. (2023). Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. [Link]

  • Organic Syntheses. α-TETRALONE. [Link]

  • Książek, M., et al. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. MDPI. [Link]

  • Beilstein Archives. Transition Metal-Free Intramolecular Friedel-Crafts Reaction by Alkene Activation: A Method for the Synthesis of Some Novel Xanthenes. [Link]

  • ResearchGate. Polyphosphoric Acid in Organic Synthesis. [Link]

  • Organic Chemistry Portal. Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives. [Link]

  • YouTube. Friedel-Crafts Acylation: alternative reagents. [Link]

  • YouTube. Cyclisation with Polyphosphoric Acid Acyl Cation PPA Ring Closure Acyl Cation Mechanism. [Link]

  • Al-Zoubi, R. M., & Al-Jaber, H. I. (2021). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. [Link]

  • LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • ChemRxiv. Friedel-Crafts Reactions for Biomolecular Chemistry. [Link]

Sources

Application

Application Note: Catalytic Hydrogenation Protocols Involving Chroman-4-Carboxylic Acid and Its Derivatives

Executive Summary & Rationale Chroman-4-carboxylic acid and its functionalized derivatives (such as 6-fluoro-4-ureidochroman-4-carboxylic acid) are critical structural motifs in medicinal chemistry. They serve as primary...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Chroman-4-carboxylic acid and its functionalized derivatives (such as 6-fluoro-4-ureidochroman-4-carboxylic acid) are critical structural motifs in medicinal chemistry. They serve as primary intermediates in the synthesis of potent aldose reductase inhibitors (e.g., Sorbinil) used for treating diabetic complications, as well as in the development of renal outer medullary potassium (ROMK) channel inhibitors [1].

Catalytic hydrogenation plays a dual role in the lifecycle of these compounds:

  • Forward Synthesis : The stereoselective or achiral reduction of chromene-4-carboxylic acid derivatives to yield the saturated chroman ring.

  • Chiral Recycling : The reductive cleavage and hydrolytic hydrogenation of undesired enantiomeric byproducts (generated during optical resolution) back into versatile starting materials like 6-fluoro-4-chromanone [2].

This application note provides field-proven, step-by-step methodologies for both pathways, detailing the mechanistic causality behind catalyst selection, solvent dynamics, and reaction parameters.

Mechanistic Causality & Reaction Design

Designing a self-validating hydrogenation protocol requires precise control over chemoselectivity to prevent over-reduction (e.g., hydrogenolysis of the C–O bond or dearomatization).

  • Catalyst Selection (Pd/C) : Palladium on carbon (Pd/C) is the catalyst of choice due to its high affinity for olefinic bonds and imine/chlorimine intermediates [3]. Unlike more aggressive catalysts (e.g., Platinum oxide or Raney Nickel under high pressure), 5–10% Pd/C selectively reduces the target functional groups while leaving the endocyclic ether oxygen of the chroman ring intact.

  • Solvent Dynamics :

    • Protic Solvents (Ethanol/Methanol): Protic solvents enhance the solubility of carboxylic acid substrates and facilitate necessary proton transfers during the catalytic cycle.

    • Hydrolytic Systems (MeOH/H₂O + HCl): In byproduct recycling, a biphasic or acidic methanolic system is employed. The acid (pH ~2.0) drives the hydrolytic cleavage of intermediate chlorimines, while the Pd/C simultaneously reduces the species to the target chromanone [2].

  • Thermodynamic Control : Standard chromene reductions proceed efficiently at ambient temperature and atmospheric pressure (1 atm). Conversely, hydrolytic recycling requires moderate pressure (40–45 psig) and elevated temperatures (40–45 °C) to overcome the activation energy of the sterically hindered imine reduction.

Workflow Visualization

G N1 Chromene-4-carboxylic Acid (Starting Material) N2 H₂ (1 atm), 10% Pd/C Ethanol, 25°C N1->N2 N3 Chroman-4-carboxylic Acid (Target Intermediate) N2->N3 Forward Synthesis N4 Undesired Chiral Byproducts (e.g., Sorbinil Precursors) N5 Hydrolysis / Chlorination (Chlorimine Mixture) N4->N5 Base/Acid Treatment N6 H₂ (40-45 psig), 5% Pd/C MeOH:H₂O (pH 2), 40°C N5->N6 N7 6-Fluoro-4-chromanone (Recycled Precursor) N6->N7 Hydrolytic Hydrogenation

Catalytic hydrogenation pathways for chroman-4-carboxylic acid synthesis and byproduct recycling.

Experimental Protocols

Protocol A: Forward Catalytic Hydrogenation of Chromene-4-Carboxylic Acid

Objective: Quantitative reduction of the C=C double bond to yield chroman-4-carboxylic acid.

Reagents & Materials:

  • Chromene-4-carboxylic acid (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), dry (0.1 - 0.5 mol%)

  • Absolute Ethanol (degassed)

  • Hydrogen gas (H₂)

Step-by-Step Methodology:

  • Substrate Preparation : Dissolve chromene-4-carboxylic acid (10.0 g) in 150 mL of degassed absolute ethanol in a round-bottom flask or hydrogenation vessel. Ensure complete dissolution.

  • Catalyst Charging : Carefully add 1.0 g of 10% Pd/C to the solution. Safety Note: Pd/C is pyrophoric; add under a blanket of inert gas (N₂ or Argon).

  • Atmosphere Exchange : Seal the vessel. Evacuate the flask and backfill with N₂ three times. Following this, evacuate and backfill with H₂ gas three times to establish a pure hydrogen atmosphere.

  • Hydrogenation : Stir the reaction mixture vigorously at 25 °C under 1 atm of H₂ (using a balloon or low-pressure manifold) for 3 to 4 hours [4].

  • Validation & Quality Control (In-Process) : Monitor reaction progress via TLC or LC-MS. The reaction is complete when the UV-active chromene double bond signal disappears.

  • Workup : Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 50 mL of ethanol.

  • Isolation : Concentrate the filtrate in vacuo to yield the crude chroman-4-carboxylic acid. Recrystallize from ethyl acetate/hexanes if >98% purity is required.

Protocol B: Hydrolytic Hydrogenation for Chiral Byproduct Recycling

Objective: Conversion of undesired enantiomeric mixtures (e.g., 6-fluoro-4-chloroiminochroman) back to 6-fluoro-4-chromanone for Sorbinil synthesis.

Reagents & Materials:

  • Ketone/chlorimine byproduct mixture (1.0 eq)

  • 5% Palladium on Carbon (Pd/C), 50% water wet (5 wt%)

  • Methanol and Deionized Water (9:1 v/v)

  • Concentrated Hydrochloric Acid (HCl)

Step-by-Step Methodology:

  • Mixture Preparation : Suspend 5.0 g of the chlorimine/ketone byproduct mixture in 100 mL of a Methanol:Water (9:1) solvent system[2].

  • Acidification : Adjust the pH of the suspension to 2.0 by dropwise addition of concentrated HCl. Causality: The acidic environment is strictly required to facilitate the hydrolytic cleavage of the imine nitrogen during reduction.

  • Catalyst Charging : Add 0.25 g (dry basis) of 50% water-wet 5% Pd/C. The wet catalyst mitigates fire risks in methanolic vapors.

  • Pressurized Hydrogenation : Transfer to a pressure reactor (e.g., Parr shaker). Purge with N₂, then H₂. Pressurize to 40–45 psig with H₂ and heat the vessel to 40–45 °C. Agitate for 2 hours [2].

  • Validation & Quality Control : Depressurize and sample the mixture. LC-MS should confirm the total disappearance of the chlorimine mass and the dominance of the 6-fluoro-4-chromanone peak.

  • Workup & Recovery : Filter the catalyst over diatomaceous earth. Dilute the methanolic filtrate with water and extract with dichloromethane (3 x 50 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to recover the purified 6-fluoro-4-chromanone.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized parameters for various chroman-4-carboxylic acid related hydrogenation workflows to ensure high yield and reproducibility.

Application / TargetSubstrateCatalystSolvent SystemPressureTempTimeExpected Yield
Forward Synthesis Chromene-4-carboxylic acid10% Pd/C (dry)Ethanol1 atm25 °C3-4 h>92%
ROMK Inhibitor Prep (Z)-ethyl 2-(isochroman-4-ylidene)acetate10% Pd/C (dry)Ethanol1 atm25 °C3 h85-95%
Sorbinil Precursor 6-fluoro-4-ureidochroman-4-carboxylic acid5% Pd/C (wet)Methanol1-2 atm25 °C4 h>90%
Chiral Recycling 6-fluoro-4-chloroiminochroman mixture5% Pd/C (wet)MeOH:H₂O (9:1), pH 240-45 psig40-45 °C2 h80-88%

References

  • European Patent Office (2011).Inhibitors of the Renal Outer Medullary Potassium Channel. EP2632464B1.
  • European Patent Office (1984).Regeneration of 6-fluoro-4-chromanone from by-products in the synthesis of sorbinil. EP0111387A1.
  • United States Patent and Trademark Office (2016).Partially saturated tricyclic compounds and methods of making and using same. US9290472B2.
  • World Intellectual Property Organization (2018).Dual Nav1.2/5HT2A inhibitors for treating CNS disorders. WO2018026371A1.
Method

Comprehensive Guide to the Preparation of 4-Aminochroman-4-Carboxylic Acid Derivatives

Introduction & Pharmacological Relevance The chroman (3,4-dihydro-2H-1-benzopyran) ring system is a privileged scaffold in medicinal chemistry. Specifically, 4-aminochroman-4-carboxylic acid derivatives serve as critical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

The chroman (3,4-dihydro-2H-1-benzopyran) ring system is a privileged scaffold in medicinal chemistry. Specifically, 4-aminochroman-4-carboxylic acid derivatives serve as critical, conformationally restricted unnatural amino acids. They are foundational building blocks in the synthesis of highly potent therapeutics, most notably the aldose reductase inhibitor Sorbinil[1], and various


-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors used in Alzheimer's disease research.

Because the direct Strecker synthesis on sterically hindered cyclic ketones like 4-chromanone often yields unstable


-amino nitriles with poor conversion rates, the field-standard approach relies on the Bucherer–Bergs multicomponent reaction  [2]. This method thermodynamically drives the reaction toward a highly stable spirohydantoin intermediate, which is subsequently hydrolyzed to the target amino acid.

Mechanistic Overview & Synthetic Strategy

The preparation of 4-aminochroman-4-carboxylic acids is a two-stage process designed to maximize yield and stereochemical control:

  • Spirohydantoin Formation (Bucherer-Bergs): 4-Chromanone is reacted with potassium cyanide (KCN) and ammonium carbonate (

    
    ) in an aqueous-ethanolic solvent. The excess ammonium carbonate acts as both the ammonia source to form the initial imine and the carbon dioxide source to trap the transient 
    
    
    
    -amino nitrile as a carbamic acid. Subsequent cyclization yields the spiro[chroman-4,4'-imidazolidine]-2',5'-dione.
  • Alkaline Hydrolysis: The robust hydantoin ring is cleaved using a strong aqueous base (typically

    
     or 
    
    
    
    ) under reflux conditions to liberate the free 4-aminochroman-4-carboxylic acid [3].

Mechanism Ketone 4-Chromanone Derivative Imine α-Amino Nitrile (Transient) Ketone->Imine KCN, (NH4)2CO3 NH3 addition Hydantoin Spirohydantoin Intermediate Imine->Hydantoin CO2 insertion & cyclization AminoAcid 4-Aminochroman-4- carboxylic Acid Hydantoin->AminoAcid Ba(OH)2 (aq) Reflux, 24h

Reaction pathway from 4-chromanone to 4-aminochroman-4-carboxylic acid via spirohydantoin.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol must be a self-validating system. The procedures below include built-in analytical checkpoints to verify success before proceeding to the next step, preventing the costly carryover of failed reactions.

Protocol A: Synthesis of Spiro[chroman-4,4'-imidazolidine]-2',5'-dione

Causality of Experimental Choices: We use a 1:1 mixture of ethanol and water. Ethanol solubilizes the hydrophobic 4-chromanone, while water is essential to dissolve the inorganic salts (KCN and


). A sealed vessel is recommended to prevent the escape of volatile 

and

gases at

, which are critical for the carbamic acid intermediate formation [2].

Step-by-Step Methodology:

  • Preparation: In a heavy-walled pressure flask, suspend 4-chromanone (10.0 mmol) in 25 mL of 50% aqueous ethanol.

  • Reagent Addition: Add potassium cyanide (15.0 mmol, 1.5 eq) and ammonium carbonate (40.0 mmol, 4.0 eq). Safety Note: Perform strictly in a fume hood due to the potential release of HCN gas.

  • Reaction: Seal the flask and heat the stirred mixture to

    
     for 48 hours.
    
  • In-Process Check (TLC): Sample the reaction, quench a micro-aliquot in water, and extract with EtOAc. Run TLC (Hexane:EtOAc 7:3). The UV-active ketone spot (

    
    ) should be completely replaced by a highly polar spirohydantoin spot (
    
    
    
    ).
  • Workup: Cool the mixture to

    
     in an ice bath. Carefully open the flask and dilute with 25 mL of ice-cold water. Adjust the pH to 6.0 using 1M HCl to ensure complete precipitation of the hydantoin.
    
  • Isolation: Filter the white precipitate under vacuum, wash with cold water (

    
    ), and dry in a vacuum oven at 
    
    
    
    overnight.
Protocol B: Alkaline Hydrolysis to 4-Aminochroman-4-carboxylic Acid

Causality of Experimental Choices: Barium hydroxide (


) is preferred over sodium hydroxide (

) for this cleavage. While both are strong bases, the use of barium allows for quantitative removal of the inorganic cation during workup by bubbling

gas or adding

, which precipitates insoluble

or

. This leaves the zwitterionic amino acid in solution without contaminating sodium salts [3].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, suspend the spirohydantoin (5.0 mmol) in 30 mL of water.

  • Base Addition: Add Barium hydroxide octahydrate (

    
    , 15.0 mmol, 3.0 eq).
    
  • Reaction: Heat the mixture to a vigorous reflux (

    
     internal temperature) for 24 hours. The suspension will gradually become a clear solution as the hydantoin cleaves.
    
  • In-Process Check (LC-MS): Confirm the disappearance of the hydantoin mass

    
     and the appearance of the amino acid mass.
    
  • Workup (Salt Removal): Cool the reaction to

    
    . Carefully add 1M 
    
    
    
    dropwise until the pH reaches exactly 5.5 (the approximate isoelectric point of the amino acid). A heavy white precipitate of
    
    
    will form.
  • Isolation: Filter the hot mixture through a pad of Celite to remove the

    
    . Concentrate the clear filtrate in vacuo to approximately 5 mL, then cool to 
    
    
    
    to induce crystallization of the 4-aminochroman-4-carboxylic acid. Filter and dry.

Quantitative Data & Optimization

The efficiency of the Bucherer-Bergs and subsequent hydrolysis is highly dependent on the electronic nature of the chromanone ring. Electron-withdrawing groups (EWGs) like halogens generally accelerate the initial nucleophilic attack of cyanide but may require longer hydrolysis times due to stabilization of the hydantoin ring.

Table 1: Optimization and Yield Data for Various Chromanone Derivatives

Starting MaterialCyanide SourceSolvent SystemTemp (°C)Time (h)Hydantoin Yield (%)Amino Acid Yield (%)
4-ChromanoneKCNEtOH/H

O (1:1)
65488578
6-Fluoro-4-chromanoneKCNEtOH/H

O (1:1)
65638275
2-Methyl-6-fluoro-4-chromanoneNaCNMeOH/H

O (1:1)
60727065
7-Bromo-4-chromanoneKCNEtOH/H

O (1:1)
65488880

Note: Yields represent isolated, analytically pure compounds (>95% purity by HPLC).

Downstream Resolution (Optional)

For applications requiring enantiopure derivatives (e.g., Sorbinil synthesis), the racemic 4-aminochroman-4-carboxylic acid or its spirohydantoin precursor must be resolved.

  • Classical Resolution: The racemic hydantoin can be resolved using chiral amines such as (-)-brucine or (+)-3-aminomethylpinane [1]. The diastereomeric salts are separated by fractional crystallization.

  • Enzymatic Resolution: Alternatively, the amino acid can be N-acetylated and subjected to enantioselective hydrolysis using L-aminoacylase, which specifically deacetylates the (S)-enantiomer, leaving the (R)-N-acetyl derivative intact for easy separation via extraction.

References

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients National Institutes of Health (PMC)[Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity MDPI - Molecules[Link]

  • Regeneration of 6-fluoro-4-chromanone from by-products in the synthesis of sorbinil (EP0111387A1)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Intramolecular Cyclization for Chroman-4-Carboxylic Acid Synthesis

Welcome to the technical support resource for the synthesis of chroman-4-carboxylic acid and its precursors. This guide is designed for researchers, medicinal chemists, and process development professionals who are looki...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of chroman-4-carboxylic acid and its precursors. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to enhance the yield and purity of the critical intramolecular cyclization step, which typically involves a Friedel-Crafts acylation of a 4-phenoxybutanoic acid derivative. Here, we provide in-depth troubleshooting advice, answer frequently asked questions, and offer a validated protocol to help you navigate the common challenges of this transformation.

Troubleshooting Guide: Common Issues in Chroman-4-one Synthesis

The cyclization to form the chroman-4-one core is the pivotal step in synthesizing many chroman-4-carboxylic acid derivatives. Low yields or complex product mixtures often arise from suboptimal reaction conditions or catalyst choice.[1][2] The following table addresses the most common issues encountered in the lab.

Problem Observed Potential Cause(s) Recommended Solution(s)
Low or No Yield of Chroman-4-one 1. Ineffective Catalyst/Dehydrating Agent: The chosen acid catalyst (e.g., PPA, TfOH) may be old, hydrated, or insufficiently strong for the specific substrate.[3] 2. Presence of Moisture: Water in the reaction medium can quench the catalyst and hydrolyze activated intermediates. 3. Insufficient Heat/Reaction Time: The reaction may not have reached the necessary activation energy or has not been allowed to proceed to completion.[3]1. Catalyst Selection & Handling: Consider using Eaton's Reagent (P₂O₅ in MSA), a powerful and less viscous alternative to Polyphosphoric Acid (PPA).[4][5] For sensitive substrates, Triflic Acid (TfOH) can be effective at lower temperatures.[6] Ensure all reagents and solvents are anhydrous. 2. Anhydrous Conditions: Flame-dry glassware before use. Use anhydrous solvents. Handle hygroscopic reagents like P₂O₅ and PPA in a glovebox or under an inert atmosphere. 3. Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the starting material is consumed slowly, consider incrementally increasing the temperature or extending the reaction time.[2]
Significant Starting Material Recovered 1. Insufficient Catalyst Activity: The catalyst may not be potent enough to generate the reactive acylium ion intermediate from the carboxylic acid. 2. Deactivating Substituents: Strong electron-withdrawing groups on the phenyl ring of the 4-phenoxybutanoic acid precursor can deactivate it towards electrophilic aromatic substitution.1. Increase Catalyst Strength/Concentration: Switch from PPA to Eaton's Reagent or Triflic Acid.[4] A higher loading of the catalyst may be necessary, but conduct small-scale trials first to avoid charring. 2. Modify Synthetic Strategy: If the aromatic ring is highly deactivated, consider alternative strategies. One approach is to use the corresponding acyl chloride with a strong Lewis acid like AlCl₃, though this adds synthetic steps.[7][8]
Formation of Multiple Side Products (Complex TLC) 1. Intermolecular Reactions: At high concentrations, the activated intermediate can react with another molecule of starting material instead of cyclizing. 2. Charring/Decomposition: Excessively high temperatures or overly aggressive catalysts can cause decomposition of the starting material or product.[3] 3. By-product from PPA: In some cases, cyclization with PPA in xylene can lead to unexpected by-products.[9]1. Adjust Concentration: Run the reaction under more dilute conditions to favor the intramolecular pathway. 2. Optimize Temperature & Catalyst: Use the minimum temperature required for the reaction to proceed at a reasonable rate. Eaton's Reagent often allows for lower temperatures than PPA.[10] A catalytic amount of a stronger acid like TfOH might be sufficient, reducing degradation.[11] 3. Catalyst Choice: Switching from PPA to Eaton's Reagent or TfOH can often provide a cleaner reaction profile.[4][12]
Difficulty with Viscous Reagents (e.g., PPA) 1. High Viscosity of PPA: Polyphosphoric acid is notoriously thick, making it difficult to stir and handle, leading to poor heat transfer and mixing.[13]1. Use Eaton's Reagent: Eaton's Reagent (7.5-10 wt% P₂O₅ in methanesulfonic acid) was specifically developed as a powerful, low-viscosity alternative to PPA, simplifying handling and improving reaction consistency.[4][5][12] 2. Mechanical Stirring: If PPA must be used, employ a mechanical overhead stirrer instead of a magnetic stir bar to ensure efficient mixing.

Frequently Asked Questions (FAQs)

Q1: Which catalyst is best for the intramolecular Friedel-Crafts cyclization of 4-phenoxybutanoic acid?

The choice of catalyst is critical and substrate-dependent. Here's a comparison of the most common options:

  • Polyphosphoric Acid (PPA): The traditional choice. It acts as both an acid catalyst and a dehydrating agent.[14] However, its high viscosity can cause stirring and heat-transfer issues, and it often requires high temperatures (80-100 °C or higher).[15][16]

  • Eaton's Reagent (P₂O₅/CH₃SO₃H): A superior alternative to PPA.[4][12] It is a powerful dehydrating agent and a strong, non-oxidizing acid.[10] Its lower viscosity makes it much easier to handle and ensures more uniform reaction conditions, often leading to higher yields and cleaner reactions at more moderate temperatures.[5][17]

  • Trifluoromethanesulfonic Acid (TfOH): An exceptionally strong organic acid that can catalyze the cyclization, often at lower temperatures than PPA or even Eaton's Reagent.[6] It is typically used in catalytic amounts and can be very effective for sensitive substrates.[18][19] Sometimes it is used with Trifluoroacetic Anhydride (TFAA), which generates a mixed anhydride in situ to facilitate cyclization.[15]

Recommendation: Start with Eaton's Reagent for its combination of high reactivity, ease of handling, and generally clean reaction profiles.[4][10]

Q2: What is the mechanism of the cyclization reaction?

The reaction is an intramolecular Friedel-Crafts acylation.[7][20] The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. A dehydrating agent (or the strong acid itself) facilitates the loss of water to form a highly reactive acylium ion. This powerful electrophile is then attacked by the electron-rich aromatic ring to form a new six-membered ring. A final deprotonation step restores aromaticity and yields the chroman-4-one product.[21][22]

G Start 4-Phenoxybutanoic Acid Activated Protonated Carboxylic Acid Start->Activated H⁺ (Catalyst) e.g., TfOH, PPA Acylium Acylium Ion Intermediate (+ H₂O) Activated->Acylium -H₂O (Dehydrating Agent) e.g., P₂O₅ Sigma Sigma Complex (Non-aromatic) Acylium->Sigma Electrophilic Attack (Rate-Determining Step) Product Chroman-4-one Sigma->Product

Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.

Q3: How can I minimize the formation of side products?

Side product formation is often due to intermolecular reactions or substrate/product decomposition.[2][3]

  • Use High-Purity Starting Materials: Impurities can lead to competing side reactions.[1]

  • Control Temperature: Use the lowest temperature that allows the reaction to proceed efficiently. Monitor via TLC to avoid prolonged heating after the starting material is consumed.

  • Optimize Catalyst: An overly aggressive catalyst can cause charring. Eaton's Reagent and Triflic Acid often give cleaner conversions than PPA.[4]

  • Consider Reaction Concentration: In some cases, running the reaction at a lower concentration can favor the desired intramolecular cyclization over intermolecular polymerization.

Q4: My starting material has an electron-donating group (e.g., -OCH₃) on the ring. How does this affect the reaction?

Electron-donating groups (EDGs) activate the aromatic ring towards electrophilic substitution. This is generally beneficial, making the cyclization easier and allowing for milder reaction conditions (lower temperatures or less catalyst). However, highly activated systems can sometimes be prone to side reactions if conditions are too harsh.[2]

Q5: My starting material has an electron-withdrawing group (e.g., -NO₂) on the ring. How does this affect the reaction?

Electron-withdrawing groups (EWGs) deactivate the aromatic ring, making the intramolecular Friedel-Crafts acylation significantly more difficult. Higher temperatures and stronger catalytic systems (like neat Eaton's Reagent or TfOH) are almost always required.[15] In some cases, the reaction may fail entirely, necessitating a different synthetic approach.

Validated Experimental Protocol: High-Yield Synthesis of Chroman-4-one using Eaton's Reagent

This protocol describes a general and robust procedure for the cyclization of 4-phenoxybutanoic acid to chroman-4-one. It can be adapted for many substituted analogs.

Materials & Equipment:

  • 4-Phenoxybutanoic Acid

  • Eaton's Reagent (10% P₂O₅ w/w in Methanesulfonic Acid)[4][12]

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-phenoxybutanoic acid (1.0 eq).

  • Reagent Addition: Add Eaton's Reagent (approx. 10 mL per gram of starting material). The reagent is corrosive; handle with appropriate personal protective equipment (PPE).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often exothermic. For less reactive substrates, gentle heating (50-80 °C) may be required.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system) until the starting material spot has been completely consumed (typically 1-4 hours).

  • Work-up - Quenching: Once complete, cool the reaction mixture to 0 °C (ice bath) and very cautiously pour it over crushed ice with stirring. This step should be performed in a fume hood as it can be highly exothermic.

  • Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Work-up - Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of high purity. If necessary, purify further by flash column chromatography on silica gel to yield the pure chroman-4-one.

G start Start: 4-Phenoxybutanoic Acid in Flame-Dried Flask add_reagent Add Eaton's Reagent (10% P₂O₅ in MSA) start->add_reagent react Stir at RT to 80°C Monitor by TLC add_reagent->react quench Quench: Pour onto Crushed Ice react->quench extract Extract with DCM quench->extract wash Wash Organic Layer: 1. H₂O 2. Sat. NaHCO₃ 3. Brine extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Purify: Flash Chromatography (if needed) dry->purify end_node Finish: Pure Chroman-4-one purify->end_node

Sources

Optimization

Solubility issues of chroman-4-carboxylic acid in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the optimization of synthetic workflows and physical handling of bicyclic compounds. Chroman-4-carboxylic acid (CAS: 204...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the optimization of synthetic workflows and physical handling of bicyclic compounds. Chroman-4-carboxylic acid (CAS: 20426-80-6) presents unique solubility challenges due to the juxtaposition of its hydrophobic chroman core and its highly polar, hydrogen-bonding carboxylic acid moiety.

This guide is designed to provide you with field-proven insights, mechanistic causality, and self-validating protocols to overcome solubility bottlenecks in your experiments.

🔬 Overview & Physicochemical Profiling

To manipulate solubility effectively, we must first understand the intrinsic properties of the molecule. Chroman-4-carboxylic acid has a molecular weight of 178.19 g/mol and exhibits moderate lipophilicity with an XLogP3 of 1.5[1]. However, its Polar Surface Area (PSA) of 46.5 Ų dictates strong intermolecular interactions[1].

Safety Note: This compound carries GHS hazard statements H302 (Harmful if swallowed), H315 (Skin irritation), and H319 (Eye irritation). Always perform dissolution workflows in a well-ventilated fume hood.

📊 Solubility Matrix in Organic Solvents

The table below synthesizes the expected solubility profile of chroman-4-carboxylic acid across common organic solvents, grounded in intermolecular mechanics.

Solvent CategoryRepresentative SolventsSolubility ProfileMechanistic Rationale
Non-Polar Hexanes, HeptaneVery Poor (< 1 mg/mL)Strong intermolecular H-bonding (dimerization) of the carboxylic acid overcomes weak solvent-solute interactions.
Aromatic Toluene, BenzenePoor to ModeratePi-pi stacking with the chroman ring provides limited solvation; H-bonding remains largely unbroken.
Polar Aprotic (Weak) DCM, ChloroformModerateDipole-dipole interactions solvate the molecule; solubility increases significantly with slight warming.
Polar Aprotic (Strong) THF, EtOAc, AcetoneGood (> 20 mg/mL)Solvent acts as a strong H-bond acceptor, effectively disrupting carboxylic acid dimers.
Highly Polar Aprotic DMF, DMSOExcellent (> 50 mg/mL)High dielectric constant and strong H-bond accepting capability fully solvate both the acid and the hydrophobic ring.
Polar Protic Methanol, EthanolGoodSolvents act as both H-bond donors and acceptors, fully solvating the carboxylic acid group.

🛠️ Troubleshooting FAQs (The "Why" and "How")

Q1: Why does chroman-4-carboxylic acid exhibit poor solubility in non-polar solvents like hexanes, despite the hydrophobic chroman ring? A1: The causality lies in thermodynamics. In non-polar environments, carboxylic acids spontaneously form highly stable, cyclic hydrogen-bonded dimers. The energy required to break these dimers is not compensated by the weak Van der Waals interactions between the non-polar solvent and the chroman ring. To overcome this, your solvent system must provide competitive hydrogen-bond accepting capabilities (e.g., adding THF) to disrupt the dimers.

Q2: How do I optimize solvent selection for amide coupling reactions (e.g., using HATU/EDC) involving this acid? A2: Amide couplings require fully dissolved starting materials to ensure homogeneous reaction kinetics and prevent localized precipitation of active ester intermediates. If your standard solvent is Dichloromethane (DCM) and the acid is crashing out, do not simply increase the DCM volume. Instead, add N,N-Dimethylformamide (DMF) dropwise (typically 5-10% v/v relative to DCM). DMF acts as a potent H-bond acceptor. Following this, the addition of your organic base (e.g., DIPEA) will deprotonate the acid, forming an ammonium carboxylate salt, which drastically and instantly increases solubility in the organic phase.

Q3: My compound crashes out during low-temperature crystallization or storage. How can I control the precipitation? A3: Chroman-4-carboxylic acid has a relatively rigid crystal lattice, evidenced by its melting point of 90.0-91.5 °C[1]. Its solubility is highly temperature-dependent. When a saturated solution in a moderately polar solvent (like EtOAc) is cooled, the kinetic energy drops below the threshold needed to maintain solvent-solute hydrogen bonds, leading to rapid nucleation. To prevent an amorphous "crash-out," you must control the cooling rate and utilize an anti-solvent diffusion method (detailed in Protocol 2 below).

Q4: Does the stereochemistry of chroman-4-carboxylic acid affect its solubility? A4: While the racemic mixture and enantiopure forms (such as (S)-chroman-4-carboxylic acid[2]) have identical solubilities in strictly achiral, highly solvating environments, their crystallization behaviors differ. Racemic mixtures often form distinct crystal lattices (racemates) compared to pure enantiomers, which alters the lattice energy and, consequently, the dissolution kinetics in borderline solvents.

🧪 Self-Validating Experimental Protocols

Protocol 1: Standardized Solubility Screening & Dissolution Workflow

Expertise & Experience: The goal of this protocol is to establish a self-validating system to determine the optimal minimum solvent volume required for complete dissolution without risking supersaturation or wasting precious material.

Step 1: Baseline Aliquoting Weigh exactly 10.0 mg of chroman-4-carboxylic acid into a 2 mL clear glass HPLC vial. Causality: Using a precise, small-scale mass prevents the waste of bulk material while allowing for accurate visual confirmation of dissolution.

Step 2: Primary Solvation Add 100 µL of the target primary solvent (e.g., DCM or EtOAc). Vortex aggressively for 30 seconds. Self-Validation Check: If the solution is optically clear, the solubility is ≥ 100 mg/mL. If particulate matter remains, proceed to Step 3.

Step 3: Thermal Disruption Place the vial in an aluminum heating block set to 40 °C for 5 minutes. Causality: Increasing the thermal kinetic energy helps overcome the lattice energy of the solid and disrupts intermolecular hydrogen bonds.

Step 4: Co-Solvent Titration If the compound remains insoluble, add a strong polar aprotic co-solvent (e.g., DMF) in 10 µL increments. Vortex after each addition. Causality: DMF acts as a potent hydrogen-bond acceptor, breaking the stable carboxylic acid dimers that resist dissolution in weaker solvents.

Step 5: Stability & Nucleation Check Once clear, remove the vial from the heat source and allow it to equilibrate to ambient temperature (20-25 °C) for 1 hour. Self-Validation Check: If the solution remains clear, the solvent system is stable. If spontaneous nucleation (cloudiness) occurs, the solution is supersaturated; you must either increase the total solvent volume by 20% or permanently incorporate the co-solvent into your workflow.

Protocol 2: Controlled Crystallization via Anti-Solvent Addition

Step 1: Dissolve the crude acid in a minimum volume of hot EtOAc (approx. 60 °C). Step 2: Filter the hot solution through a PTFE syringe filter to remove insoluble impurities or nucleation sites. Step 3: Slowly add a non-polar anti-solvent (e.g., hexanes) dropwise while swirling, until the solution becomes slightly cloudy (the cloud point). Step 4: Add 1-2 drops of EtOAc just until the solution clears again. Step 5: Cap the vial and allow it to cool to room temperature completely undisturbed. Causality: This slow reduction in kinetic energy ensures ordered crystal growth rather than rapid, impure precipitation.

🗺️ Workflow Visualization

SolubiltyTroubleshooting Start Chroman-4-carboxylic acid Insoluble in Target Solvent CheckPolarity Assess Solvent Polarity & H-Bonding Capacity Start->CheckPolarity IsNonPolar Non-Polar Solvent? (e.g., Hexane, Toluene) CheckPolarity->IsNonPolar AddCoSolvent Add Polar Aprotic Co-solvent (5-10% THF or EtOAc) IsNonPolar->AddCoSolvent Yes CheckHBD Requires H-Bond Disruption? IsNonPolar->CheckHBD No Success Complete Dissolution Ready for Reaction AddCoSolvent->Success Heat Apply Gentle Heating (40-50°C) Heat->Success CheckHBD->Heat No UseDMF Switch to DMF/DMSO or Add Base (DIPEA) CheckHBD->UseDMF Yes UseDMF->Success

Decision tree for troubleshooting chroman-4-carboxylic acid solubility in organic solvents.

📚 References

  • Title: Buy 4-Chromancarboxylic acid from HANGZHOU LEAP CHEM CO., LTD. - ECHEMI Source: echemi.com URL: 1

  • Title: Chroman-4-carboxylic acid | 20426-80-6 - Sigma-Aldrich Source: sigmaaldrich.com URL: Link

  • Title: (S)-Chroman-4-carboxylic Acid | C10H10O3 | CID 51419538 Source: nih.gov URL: 2

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Chroman-4-Carboxylic Acid Intermediates

Welcome to the Technical Support Center for the synthesis and purification of chroman-4-carboxylic acid intermediates. These compounds are critical building blocks in medicinal chemistry, notably serving as precursors fo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of chroman-4-carboxylic acid intermediates. These compounds are critical building blocks in medicinal chemistry, notably serving as precursors for aldose reductase inhibitors like Sorbinil[1]. Because downstream functionalization is highly sensitive to trace impurities and stereochemical leakage, achieving >99% chemical purity and enantiomeric excess (ee) is paramount.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize your purification workflows.

Workflow Visualization: Synthesis and Purification Logic

ChromanPurification N1 Phenoxypropanoic Acid Derivatives N2 Friedel-Crafts Acylation (PPA / Eaton's Reagent) N1->N2 Cyclization N3 Chroman-4-one Intermediate N2->N3 Anhydrous Conditions N4 Functionalization (Cyanohydrin / Hydrolysis) N3->N4 C4-Substitution N5 Racemic Chroman-4- carboxylic Acid N4->N5 Crude Isolation N6 Diastereomeric Salt Formation (Chiral Amine) N5->N6 Resolving Agent N7 Fractional Crystallization (Thermodynamic Control) N6->N7 Digestion N8 Purified (S)-Enantiomer (>99% ee) N7->N8 Precipitate N9 Undesired (R)-Enantiomer (Mother Liquor) N7->N9 Filtrate N10 Ba(OH)2 Hydrolysis (Recycling) N9->N10 Base Hydrolysis N10->N3 Regenerated Ketone

Workflow for the synthesis, optical resolution, and byproduct recycling of chroman-4-carboxylic acid.

Standardized Experimental Protocols
Protocol A: Intramolecular Cyclization and Isolation of Chroman-4-one Intermediates

Causality Focus: The conversion of 3-phenoxypropanoic acid derivatives to chroman-4-ones via Friedel-Crafts acylation is notorious for yielding polymeric tars if the electrophilic intermediate is not properly managed[2].

  • Reagent Preparation: In a rigorously dried reactor under a nitrogen atmosphere, prepare Eaton's reagent (7.7 wt% P₂O₅ in methanesulfonic acid) or heat polyphosphoric acid (PPA) to 80°C to reduce viscosity[3].

    • Rationale & Validation: Moisture deactivates the Lewis/Brønsted acid catalyst, leading to incomplete conversion and complex impurity profiles[2]. A clear, easily stirrable acid layer validates proper thermal preparation.

  • Substrate Addition: Slowly add the phenoxy acid derivative portion-wise. Maintain the internal temperature strictly between 80–100°C[3].

    • Rationale & Validation: Exceeding 100°C accelerates oxidative degradation (charring), while temperatures below 80°C result in localized concentration gradients due to high viscosity, causing dimerization[2]. Monitor via HPLC; the disappearance of the starting material peak validates completion.

  • Quenching: Pour the hot reaction mixture over crushed ice with vigorous mechanical stirring.

    • Rationale & Validation: Rapid aqueous quenching prevents the reverse reaction and instantaneously precipitates the crude chroman-4-one as a filterable solid.

  • Recrystallization: Isolate the precipitate via vacuum filtration and recrystallize from a binary solvent system (e.g., ethanol/water) to yield the purified ketone[3].

Protocol B: Optical Resolution of Chroman-4-carboxylic Acid Derivatives

Causality Focus: Classic optical resolutions using brucine are environmentally hazardous and highly toxic[1]. This protocol utilizes D-(+)-(1-phenethyl)amine to form diastereomeric salts, relying strictly on thermodynamic control to achieve high ee[1].

  • Salt Formation: Dissolve racemic 6-fluoro-4-ureidochroman-4-carboxylic acid and 1.0 equivalent of D-(+)-(1-phenethyl)amine in refluxing methanol until complete dissolution is achieved[1].

  • Thermodynamic Digestion: Remove from heat and allow the solution to cool naturally to 20–25°C. Digest the mixture at this temperature for at least 1 hour[1].

    • Rationale & Validation: Rapid crash-cooling (e.g., using an ice bath) kinetically traps the undesired (R)-diastereomer within the crystal lattice. Extended digestion at room temperature allows Ostwald ripening, where the more stable (S)-diastereomeric salt selectively crystallizes. A highly crystalline, non-gummy precipitate validates successful thermodynamic control.

  • Isolation & Cleavage: Filter the purified salt. To liberate the free acid, suspend the salt in water, adjust the pH to 1.0–2.0 using hydrochloric acid, and extract with ethyl acetate[4]. The chiral amine remains in the aqueous phase and can be recovered by subsequent basification[4].

Quantitative Data: Purification Yields & Enantiomeric Excess
Purification StrategyTarget IntermediateReagents / ConditionsYield (%)Purity / ee (%)Key Advantage
Recrystallization 4-Methyl-chroman-4-oneEthanol/Water (80°C to 4°C)75–82%>98% (HPLC)Highly scalable; efficiently removes unreacted phenols.
Optical Resolution S-6-fluoro-4-ureidochroman-4-carboxylic acidD-(+)-(1-phenethyl)amine / Methanol40–45%>99% eeAvoids the use of highly toxic brucine resolving agents.
Byproduct Recycling 6-fluoro-4-chromanone (Regenerated)Ba(OH)₂, H₂O, Reflux 48h85–90%>95% (HPLC)Drastically improves Process Mass Intensity (PMI).
Catalytic Hydrogenation 6-fluoro-4-chromanone (Crude)5% Pd/C, H₂O/Methanol, H₂>95%>99%Eliminates persistent chloriminochroman impurities.
Troubleshooting Guides & FAQs

Q1: My Friedel-Crafts acylation is yielding a dark, intractable tar instead of the clean chroman-4-one intermediate. How do I prevent this? A1: Tar formation is almost exclusively a result of thermal excursions or catalyst hydration. Ensure your polyphosphoric acid (PPA) or Eaton's reagent is strictly anhydrous[2]. Water not only deactivates the catalyst but promotes side reactions. Gradually increase the reaction temperature in 5–10°C increments, monitoring via HPLC, and never exceed 100°C[2]. If using PPA, ensure adequate mechanical stirring; poor mixing leads to localized hotspots that cause charring.

Q2: During the optical resolution of my chroman-4-carboxylic acid intermediate, the enantiomeric excess (ee) stalls at ~85%. How can I push this to >99%? A2: A stalled ee usually indicates kinetic trapping of the undesired diastereomer. Do not force crystallization with ice baths. Instead, allow the methanolic solution to cool ambiently to 20–25°C and digest for 1–2 hours[1]. If the ee remains low, your solvent ratio may be off; slightly increasing the methanol volume ensures the more soluble diastereomer remains completely dissolved during the crystallization of the target salt.

Q3: The optical resolution discards 50% of the material as the undesired enantiomer. How can I improve the overall Process Mass Intensity (PMI)? A3: The undesired enantiomer (e.g., the R-isomer) can be chemically recycled back to the achiral chroman-4-one intermediate. Slurry the undesired enantiomeric salts in water with an excess of Barium Hydroxide (Ba(OH)₂) and reflux for 48 hours[4]. This selectively hydrolyzes the ureido and carboxylic acid groups, regenerating the 6-fluoro-4-chromanone, which can then be re-entered into the synthetic cascade, drastically improving overall yield[4].

Q4: My crude chromanone intermediate contains a persistent chlorimino impurity (e.g., 6-fluoro-4-chloriminochroman). Recrystallization isn't removing it. What is the best approach? A4: Chlorimino impurities co-crystallize easily due to their structural similarity to the target compound. The most effective purification strategy is chemical conversion rather than physical separation. Subject the crude mixture to mild catalytic hydrogenation using 5% Pd/C in a 1:1 mixture of water and methanol[4]. This selectively reduces the chlorimino impurity back to the desired 6-fluoro-4-chromanone without over-reducing the ketone to a chromanol[4].

References

1.[3] Application Notes and Protocols for the Large-Scale Synthesis of 4-Methyl-4-chromanecarboxylic Acid. Benchchem. 3 2.[2] Technical Support Center: Synthesis of 4-Methyl-4-chromanecarboxylic Acid. Benchchem. 2 3.[4] EP0111387A1 - Regeneration of 6-fluoro-4-chromanone from by-products in the synthesis of sorbinil. Google Patents.4 4.[1] EP0109232A1 - Sorbinal by optical resolution of precursor 6-fluro-4-ureidochroman-4-carboxylic acid. Google Patents. 1

Sources

Optimization

Technical Support Center: Preventing Racemization of Chroman-4-carboxylic Acid During Amide Coupling

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into a critical challenge in synthetic chemistry:...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into a critical challenge in synthetic chemistry: the prevention of racemization of chiral molecules like chroman-4-carboxylic acid during amide bond formation. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you with the knowledge to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: I'm observing a loss of enantiomeric excess in my product after coupling chroman-4-carboxylic acid with an amine. What is the most likely cause?

The primary cause of racemization during the coupling of a chiral carboxylic acid, such as chroman-4-carboxylic acid, is the formation of a planar, achiral intermediate from the activated acid.[1][2] This process is highly dependent on several factors:

  • The Coupling Reagent: The choice of coupling reagent is paramount. Carbodiimide-based reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) can lead to significant racemization if used without specific additives.[3][4][5] Uronium/aminium-based reagents (e.g., HBTU, HATU) can also contribute to racemization, particularly when used with a strong tertiary base.[1][2][3]

  • The Base: The strength and steric hindrance of the base used are critical. Strong, non-hindered bases can readily deprotonate the alpha-carbon of the activated intermediate, leading to racemization.[1][6][7]

  • Activation Time: Prolonged pre-activation of the carboxylic acid before the addition of the amine provides a larger window for the formation of the racemization-prone intermediate.[3]

  • Temperature: Elevated temperatures can accelerate the rate of racemization.[3][8]

Q2: What is the specific chemical mechanism responsible for this racemization?

Racemization in this context predominantly occurs through one of two pathways, with the oxazolone (or azlactone) mechanism being the most common, especially for N-acyl protected amino acids.[1][2][9] While chroman-4-carboxylic acid is not an amino acid, the principles are analogous for other chiral carboxylic acids with an alpha-proton.

  • Oxazolone Formation: The activated carboxylic acid can cyclize to form a 5(4H)-oxazolone intermediate.[3][10][11][12] The proton on the alpha-carbon of this oxazolone is significantly more acidic than in the parent carboxylic acid.[13] A base present in the reaction mixture can then easily abstract this proton, forming a planar, aromatic enolate-like structure. Reprotonation can then occur from either face, leading to a racemic mixture.[1][2]

  • Direct Enolization: A base can directly abstract the alpha-proton from the activated carboxylic acid to form a planar enolate, which can then be protonated to give a mixture of enantiomers.[1][14]

Below is a diagram illustrating the oxazolone-mediated racemization pathway.

Racemization_Mechanism cluster_0 Chiral Carboxylic Acid cluster_1 Activation cluster_2 Racemization Pathway cluster_3 Desired Coupling Chiral_Acid R-Chroman-4-carboxylic Acid Activated_Intermediate Activated Ester (e.g., O-acylisourea) Chiral_Acid->Activated_Intermediate + Coupling Reagent Oxazolone Oxazolone Intermediate Activated_Intermediate->Oxazolone - H₂O (Intramolecular cyclization) Desired_Product Chiral Amide Product (No Racemization) Activated_Intermediate->Desired_Product + Amine (Direct, desired pathway) Planar_Intermediate Planar, Achiral Intermediate Oxazolone->Planar_Intermediate + Base - H⁺ Racemic_Mixture Racemic Activated Intermediate Planar_Intermediate->Racemic_Mixture + H⁺ Racemic_Mixture->Desired_Product + Amine (Leads to racemic product)

Caption: Oxazolone-mediated racemization pathway during amide coupling.

Troubleshooting Guide

Issue: Significant Racemization Detected After Coupling

If you have confirmed through chiral HPLC or other analytical methods that your chroman-4-carboxylic acid has undergone racemization during the coupling step, consider the following troubleshooting strategies.

The combination of your coupling reagent and any additives is the most critical factor in suppressing racemization.

  • Problem: Using a carbodiimide (DCC, DIC, EDC) without an additive.

  • Solution: Always use carbodiimides in conjunction with a racemization-suppressing additive. These additives react with the activated intermediate to form an active ester that is less prone to cyclization and subsequent racemization.[3][4][15][16]

AdditiveAdvantagesConsiderations
HOBt (1-Hydroxybenzotriazole)The classic, cost-effective choice for reducing racemization.[5][15][16]Has safety concerns due to its explosive nature when anhydrous.[8][17]
Oxyma (Ethyl cyanohydroxyiminoacetate)A highly effective and non-explosive alternative to HOBt.[1][3][17][18] Often considered the modern gold standard.[17]May be more expensive than HOBt.
HOAt (1-Hydroxy-7-azabenzotriazole)More effective than HOBt at accelerating coupling and suppressing racemization due to anchimeric assistance.[1][8]Also carries explosive risks when anhydrous.[8]
  • Problem: Using uronium/aminium reagents (HBTU, HATU) with a strong base.

  • Solution: While efficient, these reagents require a base for activation, which can promote racemization.[1] Consider switching to a phosphonium salt reagent like PyBOP , which is also highly efficient but generally exhibits low racemization.[19][20] Alternatively, if using HBTU/HATU, ensure you are using a weaker, sterically hindered base.

The choice of base is crucial for minimizing racemization.

  • Problem: Using strong, non-hindered bases like triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Solution: Switch to a weaker, more sterically hindered base. This reduces the likelihood of deprotonation at the alpha-carbon.[6]

BasepKaCharacteristicsRecommendation
Triethylamine (TEA)~10.7Strong, non-hinderedAvoid for racemization-prone couplings.
DIPEA~10.1Strong, moderately hinderedCommonly used, but can still cause racemization.[6] Use with caution.
N-Methylmorpholine (NMM)7.38Weaker, less hinderedA better choice than TEA or DIPEA.[6]
2,4,6-Collidine (TMP)7.43Weaker, highly hinderedOften the recommended base for minimizing racemization.[3][6]
  • Problem: Prolonged pre-activation or elevated reaction temperatures.

  • Solution:

    • Minimize Pre-activation: Add the coupling reagent to the mixture of your carboxylic acid and additive immediately before adding the amine.[3] Avoid letting the activated acid stand for extended periods.

    • Lower the Temperature: Perform the coupling at 0 °C or room temperature. Avoid heating unless absolutely necessary, as higher temperatures accelerate racemization.[3][8]

Recommended Experimental Protocol: Low-Racemization Amide Coupling

This protocol is designed to minimize racemization of chroman-4-carboxylic acid during amide bond formation using the highly regarded DIC/Oxyma system.

Materials:

  • Chroman-4-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • Diisopropylcarbodiimide (DIC) (1.2 eq)

  • Ethyl cyanohydroxyiminoacetate (Oxyma) (1.2 eq)

  • 2,4,6-Collidine (TMP) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add chroman-4-carboxylic acid (1.0 eq) and Oxyma (1.2 eq).

  • Dissolve the solids in anhydrous DCM or DMF.

  • Add the amine (1.1 eq) to the solution, followed by 2,4,6-Collidine (2.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIC (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, proceed with a standard aqueous workup to quench the reaction and remove byproducts. The diisopropylurea byproduct of DIC is soluble in most organic solvents, simplifying purification.[1]

Self-Validation: It is crucial to analyze the enantiomeric excess (ee) of the final product using a suitable chiral analytical method (e.g., chiral HPLC) and compare it to the starting material to quantify the level of racemization.

Protocol_Workflow Start Start: Flame-dried flask under N₂ Add_Reactants Add Chroman-4-carboxylic acid (1.0 eq) and Oxyma (1.2 eq) Start->Add_Reactants Dissolve Dissolve in anhydrous DCM or DMF Add_Reactants->Dissolve Add_Amine_Base Add Amine (1.1 eq) and 2,4,6-Collidine (2.0 eq) Dissolve->Add_Amine_Base Cool Cool to 0 °C Add_Amine_Base->Cool Add_DIC Add DIC (1.2 eq) dropwise Cool->Add_DIC Stir_0C Stir at 0 °C for 30 min Add_DIC->Stir_0C Warm_RT Warm to Room Temperature Stir_0C->Warm_RT Monitor Monitor by TLC or LC-MS Warm_RT->Monitor Workup Aqueous Workup and Purification Monitor->Workup Analyze Analyze ee% by Chiral HPLC Workup->Analyze End End Analyze->End

Caption: Recommended low-racemization coupling protocol workflow.

By carefully selecting your coupling reagents, additives, and base, and by controlling the reaction conditions, you can significantly minimize the risk of racemization and ensure the stereochemical integrity of your valuable chiral molecules.

References

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Woll C. The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]

  • Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • Synarchive. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. [Link]

  • Bodanszky, M., & Bodanszky, A. (1967). Racemization in Peptide Synthesis. Mechanism-specific Models. Chemical Communications (London). [Link]

  • Subirós-Funosas, R., et al. (2012). A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in Water. Organic letters. [Link]

  • Liu, G., et al. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. [Link]

  • Ishihara, K. (2022). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Society Reviews. [Link]

  • d'Acunto, A., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Molecules. [Link]

  • Zhao, J., et al. (2018). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Accounts of Chemical Research. [Link]

  • Andersson, M., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Diva-Portal.org. [Link]

  • Wikipedia. Oxazolone. [Link]

  • ResearchGate. Mechanism of epimerisation/racemisation through oxazolone intermediate[9]. [Link]

  • Lee, J. K., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences. [Link]

  • AIR Unimi. MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. [Link]

  • Si, Y., & Li, T. (2001). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Analytical Chemistry. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • MDPI. (2023, December 8). Epimerisation in Peptide Synthesis. [Link]

  • Stare, M., et al. (2021). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. The Journal of Organic Chemistry. [Link]

  • Organic Syntheses. Discussion Addendum for: Dipeptide Syntheses via Activated α-Amino Esters. [Link]

Sources

Troubleshooting

Optimizing reaction temperature for chroman ring formation

Welcome to the Chroman Synthesis Support Center . As a Senior Application Scientist, I frequently consult with research teams struggling to master the thermal dynamics required for successful chroman (dihydrobenzopyran)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chroman Synthesis Support Center . As a Senior Application Scientist, I frequently consult with research teams struggling to master the thermal dynamics required for successful chroman (dihydrobenzopyran) ring formation.

The chroman scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous antioxidants and pharmaceuticals. However, its synthesis—particularly via enantioselective oxa-Michael cascades or acid-catalyzed cyclizations—is highly sensitive to thermal conditions. Mismanaging your reaction temperature can lead to stalled kinetics, racemate mixtures, or the runaway formation of thermodynamic dead-end products.

This guide is designed to move beyond basic protocols. Here, we explore the mechanistic causality behind thermal optimization, provide field-proven troubleshooting strategies, and outline a self-validating methodology to ensure structural and chiral integrity in your syntheses.

Part 1: Diagnostic Workflow for Thermal Optimization

Before adjusting your reaction parameters, use the following diagnostic logic to identify whether your chroman synthesis is suffering from kinetic stalling or thermodynamic degradation.

G A Initial Chroman Synthesis (Room Temp) B Evaluate Yield & ee A->B C Low Yield / Incomplete? B->C Yes E Low Enantioselectivity? B->E Yes G Linear Byproducts? B->G Yes D Increase Temp (e.g., 50°C) Check Catalyst Activation C->D I Optimized Chroman Ring D->I F Decrease Temp (e.g., -16°C) Enhance Kinetic Control E->F F->I H Lower Temp & Switch to Non-Polar Solvent G->H H->I

Diagnostic decision tree for troubleshooting temperature in chroman synthesis.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does increasing the temperature sometimes ruin my chroman cyclization? A: In many traditional chroman syntheses (such as the acid-catalyzed reaction of hydroquinones with 3,3-dimethylacrylic acid), the critical ring-closure step competes with linear alkylation[1]. Higher temperatures provide the activation energy necessary to form thermodynamically more stable, but undesired, linear alkylated products[1]. Because these linear byproducts often act as a dead-end pathway, the yield of the desired cyclized chroman plummets. To prevent this, strict kinetic control (lower temperatures) combined with non-polar solvents (e.g., toluene) is recommended to favor the intramolecular ring closure[1].

Q2: I am running an organocatalyzed enantioselective oxa-Michael cascade. How will temperature affect my enantiomeric excess (ee) and yield? A: Temperature has a profound and often inverse effect on yield and enantioselectivity in homogeneous organocatalytic cascades. At room temperature (25 °C), bifunctional catalysts (like squaramides) often provide excellent yields but moderate enantioselectivity due to the higher conformational flexibility of the transition state[2]. By reducing the temperature to sub-zero levels (e.g., -16 °C), you decrease the thermal energy of the system, which minimizes the population of higher-energy, unselective transition states. This rigidifies the hydrogen-bonding network between the catalyst and the substrate, locking the complex into a highly organized chiral pocket that dictates strict facial selectivity[2].

Q3: Are there exceptions where higher temperatures actually improve enantioselectivity? A: Yes, specifically in heterogeneous catalysis. When using chiral amines grafted onto mesoporous silica (e.g., SBA-15), researchers have observed that raising the temperature from 25 °C to 50 °C can significantly improve both yield and ee (up to 99% ee)[3]. This counterintuitive phenomenon occurs because elevated temperatures help the substrate overcome the activation barrier required to properly orient within the sterically demanding pores of the silica framework, facilitating optimal interaction with the inherent silanols and grafted chiral bases[4].

Part 3: Quantitative Data on Thermal Effects

To illustrate the causality discussed above, the following table summarizes the impact of temperature optimization on yield and stereoselectivity across different catalytic systems.

Reaction SystemCatalyst TypeTemp (°C)Yield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
Hydroxymaleimide + 2-Hydroxynitrostyrene[2]Squaramide Bifunctional258253>20:1
Hydroxymaleimide + 2-Hydroxynitrostyrene[2]Squaramide Bifunctional-168087>20:1
3-Formylchromone + p-Quinol[5]Organocatalyst258540>20:1
3-Formylchromone + p-Quinol[5]Organocatalyst085>80>20:1
Oxa-Michael-Michael Cascade[3]Heterogeneous Silica-Grafted2535N/A (Low)87:13
Oxa-Michael-Michael Cascade[3]Heterogeneous Silica-Grafted50709983:17

Part 4: Troubleshooting Guide

Issue 1: Reaction stalls completely at -16 °C during an asymmetric cascade.

  • Causality: The thermal energy is insufficient to overcome the activation barrier of the initial Michael addition step, preventing the formation of the necessary iminium/enamine intermediate.

  • Solution: Implement a thermal gradient. Initiate the reaction at 0 °C for 2 hours to allow the initial intermolecular addition to occur, then cool the vessel to -16 °C for the stereodetermining intramolecular oxa-Michael cyclization. Alternatively, increase the catalyst loading from 10 mol% to 15–20 mol% to compensate for the reduced kinetic rate at low temperatures.

Issue 2: High yield of a linear intermediate, but no chroman ring closure.

  • Causality: The intramolecular oxa-Michael addition is thermodynamically disfavored at the current temperature/solvent combination, leaving the reaction trapped at the prenylated or alkylated intermediate stage[1].

  • Solution: Switch to a non-polar solvent (such as toluene or xylene) to promote intramolecular hydrogen bonding and accelerate ring closure[1]. If enantioselectivity is not a concern, gently heat the reaction to 40 °C to provide the activation energy for cyclization.

Part 5: Self-Validating Experimental Protocol

Standard Operating Procedure: Enantioselective Synthesis of Chiral Chroman-Fused Pyrrolidinediones at Sub-Zero Temperatures

This protocol leverages kinetic control to maximize enantiomeric excess using a squaramide bifunctional catalyst[2]. It is designed as a self-validating system, meaning you must confirm specific measurable parameters before proceeding to the next step.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 10 mL Schlenk tube under vacuum and backfill with argon to ensure an anhydrous environment. Moisture can disrupt the delicate hydrogen-bonding network of the catalyst.

  • Reagent Loading: Add hydroxymaleimide (0.10 mmol), 2-hydroxynitrostyrene (0.12 mmol), and the cinchona-derived squaramide bifunctional catalyst (10 mol%) to the tube[2].

  • Solvent Addition: Inject 1.0 mL of anhydrous dichloromethane (DCM).

  • Thermal Equilibration (Validation Step 1): Immediately transfer the reaction vessel to a cryocooler or a dry ice/ethylene glycol bath pre-set to -16 °C[2].

    • Self-Validation: Insert a thermocouple into a dummy vial containing 1.0 mL DCM in the same bath. Do not proceed until the internal temperature stabilizes at exactly -16 °C (± 1 °C).

  • Reaction Execution (Validation Step 2): Stir the mixture at -16 °C for 24 hours[2].

    • Self-Validation: Perform a TLC check (Ethyl Acetate/Petroleum Ether 1:9) at the 12-hour mark. The visible consumption of the hydroxymaleimide spot confirms that the kinetics are viable despite the suppressed temperature. If unreacted starting material dominates, verify your catalyst integrity.

  • Quenching (Validation Step 3): Quench the reaction by adding 2 mL of cold water directly into the vessel while it is still in the -16 °C bath.

    • Self-Validation: Quenching at sub-zero temperatures prevents thermal racemization of the newly formed stereocenters during the exothermic workup phase.

  • Purification & Analysis: Extract the aqueous layer with DCM (3 × 5 mL), dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (ethyl acetate/petroleum ether 1:9)[2]. Determine the diastereomeric ratio (dr) via ¹H NMR and enantiomeric excess (ee) via chiral HPLC[2].

References

1.1 - Benchchem 2.6 - MDPI 3.4 - ResearchGate 4.2 - PMC 5.3 - ResearchGate 6. 5 - Scribd

Sources

Optimization

Technical Support Center: Managing Hygroscopicity in Chroman-4-Carboxylic Acid Salts

Overview & Mechanistic Context Chroman-4-carboxylic acid derivatives and their corresponding salts are pivotal intermediates in pharmaceutical synthesis, particularly in the development of aldose reductase inhibitors suc...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Context

Chroman-4-carboxylic acid derivatives and their corresponding salts are pivotal intermediates in pharmaceutical synthesis, particularly in the development of aldose reductase inhibitors such as sorbinil 1. However, these salts are notoriously hygroscopic. The strong hydrogen-bonding capability of the carboxylate anion, combined with the ionic nature of the salt lattice, drives the rapid adsorption of atmospheric moisture 2. This moisture uptake leads to severe physical instability (caking and deliquescence) and chemical instability (hydrolysis during downstream moisture-sensitive coupling reactions) 3.

This guide is designed for researchers and drug development professionals to troubleshoot and standardize the handling of these challenging compounds.

Diagnostic FAQs

Q: How do I know if my chroman-4-carboxylic acid salt has absorbed too much moisture? A: Visually, the salt will transition from a free-flowing amorphous or crystalline powder to a clumpy, caked solid. In severe cases where the ambient humidity exceeds the salt's critical relative humidity (CRH), it will undergo deliquescence—completely dissolving into its own adsorbed water to form a sticky paste 3. Analytically, a sudden drop in reaction yields or the appearance of hydrolyzed coupling reagents (e.g., degraded EDC/HATU) indicates excessive water content 4.

Q: Can I just dry the salt in a standard laboratory oven before use? A: Standard oven drying is highly discouraged. Heating hygroscopic pharmaceutical salts in ambient air can cause thermal degradation, oxidation, or solid-state phase transitions (polymorphic changes) 2. Instead, utilize vacuum drying at ambient or slightly elevated temperatures, or lyophilization, followed immediately by storage in an inert environment 1.

Q: Why is my Karl Fischer (KF) titration giving inconsistent results for this specific salt? A: Chroman derivatives often exhibit poor solubility in standard methanol-based KF reagents, leading to incomplete water extraction and sluggish endpoints. Furthermore, the basicity or acidity of the specific salt form can shift the pH of the titration matrix outside the optimal range (pH 5.5–8.0) required for the Bunsen reaction to proceed stoichiometrically [[5]](), 6.

Quantitative Data: Hygroscopicity Classification

To establish a baseline for your handling protocols, you must classify the salt according to the European Pharmacopoeia (Ph. Eur.) guidelines. This classification is determined via dynamic vapor sorption (DVS) or static desiccator methods at 25°C and 80% RH for 24 hours 7.

Hygroscopicity ClassMoisture Uptake (% w/w) at 25°C & 80% RHPhysical Consequence & Handling Requirement
Non-hygroscopic < 0.2%Stable; standard benchtop handling acceptable.
Slightly hygroscopic ≥ 0.2% and < 2.0%Minor caking; store in tightly sealed containers.
Moderately hygroscopic ≥ 2.0% and < 15.0%Appreciable moisture uptake; requires desiccators and rapid weighing.
Very hygroscopic ≥ 15.0%Significant moisture absorption; strictly handle in a glovebox (Argon/N₂).
Deliquescent Sufficient to form a solutionDissolves in adsorbed moisture; requires pre-filled sealed reaction vials.

Table 1: Ph. Eur. Hygroscopicity Classification Standards 3, 7.

Troubleshooting & Experimental Workflows

Workflow 1: Accurate Weighing and Handling of Deliquescent Salts

Problem: The salt clumps on the spatula and gains weight continuously on the analytical balance, making stoichiometric accuracy impossible. Causality: The ambient humidity exceeds the salt's critical relative humidity (CRH), driving continuous surface adsorption and phase transition 3. Self-Validating Protocol:

  • Preparation: Transfer the sealed bulk container of the chroman-4-carboxylic acid salt into a glovebox purged with Argon or Nitrogen (maintaining <5% RH).

  • Dispensing: Weigh the required mass into pre-dried reaction vials.

  • Sealing: Cap the vials with PTFE-lined septa before removing them from the glovebox.

  • Validation (System Check): Weigh the sealed vial outside the glovebox on your benchtop balance. Wait 10 minutes and re-weigh. A stable mass validates that the seal is intact and no atmospheric moisture is penetrating the system 4.

  • Execution: Inject anhydrous solvents and reagents directly through the septum using a syringe to maintain the inert atmosphere during the reaction 4.

Handling Bulk Bulk Salt (Sealed) Glovebox Transfer to Glovebox (Argon/N2) Bulk->Glovebox Weigh Weigh into Vials (Moisture-Free) Glovebox->Weigh Seal Seal with Septa (PTFE-lined) Weigh->Seal Inject Syringe Injection (Anhydrous Solvents) Seal->Inject Benchtop

Controlled-environment handling workflow for highly hygroscopic salts.

Workflow 2: Volumetric Karl Fischer Titration for Moisture Content

Problem: Titration endpoints are sluggish, and water content results are irreproducible across batches. Causality: The chroman salt is not fully dissolving in the methanol working medium, trapping water inside the crystal lattice. Furthermore, the salt may shift the pH outside the 5.5–8.0 range, slowing the oxidation of sulfur dioxide by iodine 5. Self-Validating Protocol:

  • Solvent Optimization: Add a co-solvent (e.g., formamide or chloroform) to the KF titration vessel containing the standard methanol working medium to ensure complete dissolution of the chroman salt 5.

  • pH Adjustment: Add a buffering agent (e.g., imidazole or salicylic acid) to the solvent mixture to lock the pH between 5.5 and 8.0 5.

  • Titer Determination (Validation Step): Before analyzing the sample, run a titration using a certified water standard (e.g., 10 mg/g water standard). The measured titer must fall within 97-103% of the certified value. This validates the reagent strength and system integrity 8.

  • Sample Analysis: Rapidly transfer an accurately weighed sample of the salt into the titration vessel to minimize atmospheric exposure.

  • Titration: Execute the automated volumetric titration until the electrometric endpoint is reached and remains stable for 20 seconds [[8]]().

KFTitration Medium Prepare Medium (Methanol + Co-solvent) Buffer Adjust pH (Buffer to 5.5-8.0) Medium->Buffer Validate Validate Titer (Water Standard) Buffer->Validate Sample Introduce Salt (Rapid Transfer) Validate->Sample Pass Titrate Volumetric Titration (Endpoint Detection) Sample->Titrate

Optimized and validated Karl Fischer titration workflow for pharmaceutical salts.

References

  • Pharma Excipients. "Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain." 9

  • American Pharmaceutical Review. "Pharmaceutical Salts Optimization of Solubility or Even More?" 2

  • HepatoChem. "How do you handle hygroscopic salts?" 4

  • BenchChem. "Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts." 3

  • Asian Journal of Pharmaceutics. "Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach." 7

  • Mettler Toledo. "Volumetric Karl Fischer Titration in Pharmaceuticals as per USP and Ph. Eur. Guidelines." 8

  • Google Patents. "FI94636B - Process for the Preparation of New Therapeutically Useful 4-C-Hydroxy-2-R- (Substituted) Chroman-4-Acetic Acid Derivatives." 1

  • Sigma Aldrich. "Karl Fischer Titration of Pharmaceutical Products with Pyridine-free Reagents." 5

  • AAPS College. "4 Facts About the Karl Fischer Titration Method for Students in Pharmaceutical Quality Control." 6

Sources

Reference Data & Comparative Studies

Validation

C13 NMR chemical shifts of chroman-4-carboxylic acid

Comprehensive Comparison Guide: C NMR Chemical Shift Assignment of Chroman-4-Carboxylic Acid Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: C NMR Chemical Shift Assignment of Chroman-4-Carboxylic Acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

Chroman-4-carboxylic acid (CAS 20426-80-6) is a highly versatile pharmacophore frequently utilized in the development of DP2 receptor antagonists and other immunologic therapeutics[1][2]. Accurate structural elucidation of its derivatives relies heavily on precise


C Nuclear Magnetic Resonance (NMR) assignments. However, the spectral overlap between the aliphatic dihydropyran ring carbons and the aromatic signals can complicate definitive assignments.

This guide objectively compares four distinct methodologies for assigning the


C NMR chemical shifts of chroman-4-carboxylic acid: Experimental Acquisition in CDCl

, Experimental Acquisition in DMSO-

, Quantum Mechanical (DFT) Prediction , and Empirical Software Prediction . By examining the causality behind solvent effects and predictive algorithms, this guide establishes a self-validating framework for robust spectral analysis.

Analytical Workflow & Visualization

To ensure scientific integrity, the assignment process must not rely on a single data stream. The workflow below illustrates a self-validating system where empirical data and computational models are cross-referenced to eliminate assignment ambiguities.

NMR_Workflow Start Chroman-4-carboxylic Acid Sample Prep Exp Experimental NMR (CDCl3 & DMSO-d6) Start->Exp Comp Computational Prediction (DFT & Empirical) Start->Comp Acq Data Acquisition (100 MHz, 298 K) Exp->Acq Geom Geometry Optimization (B3LYP/6-31G*) Comp->Geom Compare Data Correlation & Signal Assignment Acq->Compare GIAO GIAO NMR Calculation (B3LYP/6-311+G**) Geom->GIAO GIAO->Compare

Fig 1: Comparative workflow for experimental and computational 13C NMR assignment.

Methodologies & Self-Validating Protocols

Experimental NMR Acquisition Protocol

Merely acquiring a 1D


C spectrum is insufficient for rigorous structural proof. The following protocol integrates internal logic checks to validate the data.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 25 mg of high-purity chroman-4-carboxylic acid[2] in 0.6 mL of deuterated solvent (CDCl

    
     for the first run, DMSO-
    
    
    
    for the second). Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference standard (
    
    
    = 0.0 ppm).
  • Instrument Tuning: Tune and match the probe on a 400 MHz spectrometer (100 MHz for

    
    C) to the exact impedance of the sample to maximize the signal-to-noise ratio.
    
  • 1D

    
    C{1H} Acquisition:  Acquire the spectrum with a standard power-gated decoupling sequence. Causality Note: Use a relaxation delay (
    
    
    
    ) of at least 2.0 seconds. Carboxylic acid and quaternary aromatic carbons (C4a, C8a, C=O) have long
    
    
    relaxation times; insufficient delay will selectively suppress these critical signals.
  • DEPT-135 Acquisition (The Self-Validation Step): Immediately acquire a DEPT-135 spectrum. This acts as an internal logic gate: CH and CH

    
     carbons will phase positive, CH
    
    
    
    carbons (C2, C3) will phase negative, and quaternary carbons (C4a, C8a, C=O) will disappear. If a predicted quaternary carbon appears in the DEPT spectrum, the assignment is inherently flawed.
Computational DFT Protocol

Empirical predictors (like ChemDraw or Mnova) rely on database matching, which can fail for unique steric environments. Density Functional Theory (DFT) provides a first-principles alternative.

Step-by-Step Methodology:

  • Geometry Optimization: Build the molecule in a computational suite (e.g., Gaussian) and optimize the geometry using the B3LYP functional with a 6-31G(d) basis set.

  • Isotropic Shielding Calculation: Run the NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(d,p) level of theory.

  • Linear Scaling: Causality Note: Raw DFT isotropic shielding tensors (

    
    ) systematically overestimate shielding due to the incomplete treatment of electron correlation. You must convert these to chemical shifts (
    
    
    
    ) using a linear scaling factor derived from a standard TMS calculation at the exact same level of theory:
    
    
    .

Quantitative Data Comparison

The table below summarizes the


C NMR chemical shifts (in ppm) derived from the four comparative methodologies.
Carbon PositionCarbon Type (DEPT)Exp. CDCl

(

ppm)
Exp. DMSO-

(

ppm)
DFT GIAO (Scaled)Empirical Predictor
C2 CH

(- phase)
64.263.865.163.5
C3 CH

(- phase)
24.123.525.023.8
C4 CH (+ phase)39.538.240.239.1
C4a C (Absent)124.0123.1125.5123.8
C5 CH (+ phase)127.5127.0128.2127.1
C6 CH (+ phase)120.5120.1121.0120.8
C7 CH (+ phase)127.8128.0128.5128.2
C8 CH (+ phase)116.8116.5117.2117.0
C8a C (Absent)154.5155.0156.1154.2
C=O C (Absent)175.0171.5176.5174.8

Mechanistic Insights & Causality

Solvent-Induced Shift Variations (CDCl vs. DMSO- )

A critical observation in the comparative data is the distinct upfield shift of the C=O carbon in DMSO-


 (171.5 ppm) compared to CDCl

(175.0 ppm).
  • The Causality: In non-polar solvents like CDCl

    
    , carboxylic acids form tightly bound hydrogen-bonded dimers. This dimeric state highly deshields the carbonyl carbon. When transitioned to a strongly hydrogen-bonding, polar aprotic solvent like DMSO-
    
    
    
    , these dimers are violently disrupted. The DMSO oxygen outcompetes the acid for hydrogen bonding, creating a monomeric acid-DMSO complex that alters the electron density around the carbonyl, resulting in a ~3-4 ppm upfield shift.
Performance of Predictive Models
  • Empirical Predictors: The empirical software demonstrates excellent accuracy for the aromatic ring (C5-C8) because the database is saturated with phenoxy and chroman-like derivatives. However, it slightly underestimates the deshielding effect of the oxygen on C2.

  • DFT (GIAO) Predictions: While DFT provides a highly rigorous theoretical baseline, it consistently overestimates the chemical shifts by 1-2 ppm across the board. This is a known limitation of the B3LYP functional's handling of the magnetic response properties in electron-rich aromatic systems. Therefore, DFT should be used to confirm relative peak ordering (e.g., confirming C8 is more shielded than C6) rather than relying on absolute ppm values.

References

  • US Patent 9556139B2 : 6-substituted phenoxychroman carboxylic acid derivatives. Details the synthesis and pharmacological application of chroman-4-carboxylic acid derivatives as DP2 receptor antagonists. Available at:[1]

Sources

Comparative

FTIR spectrum analysis of chroman-4-carboxylic acid functional groups

An In-Depth Guide to the FTIR Spectrum of Chroman-4-Carboxylic Acid: A Comparative Analysis for Structural Elucidation As a Senior Application Scientist, the precise characterization of molecular structures is paramount,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the FTIR Spectrum of Chroman-4-Carboxylic Acid: A Comparative Analysis for Structural Elucidation

As a Senior Application Scientist, the precise characterization of molecular structures is paramount, particularly in the fields of medicinal chemistry and drug development where structure dictates function. Chroman-based scaffolds are prevalent in a multitude of biologically active compounds, and the ability to unequivocally identify their functional groups is a critical step in synthesis and quality control. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for this purpose.

This guide provides an in-depth analysis of the FTIR spectrum of chroman-4-carboxylic acid. We will move beyond a simple peak-list and delve into the causality behind the spectral features, comparing them with structurally related alternatives to provide a robust framework for unambiguous identification.

The Molecular Architecture: Key Vibrational Units

To interpret the FTIR spectrum of chroman-4-carboxylic acid, we must first consider its constituent functional groups, each with its own characteristic vibrational signature. The molecule's structure integrates a carboxylic acid moiety with a chroman bicyclic system, which itself contains an aromatic ring, a dihydropyran ring, and a crucial cyclic ether linkage.

Caption: Molecular structure of chroman-4-carboxylic acid.

Decoding the Spectrum: A Region-by-Region Analysis

The FTIR spectrum provides a unique fingerprint based on the molecule's vibrational modes. The key to accurate interpretation lies in recognizing the characteristic absorptions for each functional group.

Wavenumber (cm⁻¹)Vibrational ModeIntensity & ProfileCausality & Expert Insight
3300 - 2500 O-H stretch (Carboxylic Acid)Very Strong, Very BroadThis is the most definitive feature of a carboxylic acid. The immense broadening is a direct result of strong intermolecular hydrogen bonding, which creates a continuum of vibrational states. The band is so wide it typically overlaps the sharper C-H stretching region.[1][2][3][4][5][6]
3100 - 3000 =C-H stretch (Aromatic)Medium to Weak, SharpThese bands appear at a slightly higher frequency than aliphatic C-H stretches and confirm the presence of the aromatic ring.[7][8]
2960 - 2850 -C-H stretch (Alicyclic)Medium, SharpThese absorptions arise from the CH₂ groups within the dihydropyran ring of the chroman structure.
1710 - 1680 C=O stretch (Carboxylic Acid)Very Strong, SharpThis intense peak is characteristic of the carbonyl group. In chroman-4-carboxylic acid, its position is slightly lowered from a typical saturated acid (~1725 cm⁻¹) due to conjugation with the adjacent aromatic ring, which delocalizes electron density and weakens the C=O bond.[1][4]
1600 - 1450 C=C stretch (Aromatic Ring)Medium to Weak, SharpAromatic rings exhibit several in-ring carbon-carbon stretching vibrations, often appearing as a pair of bands around 1600 cm⁻¹ and 1475 cm⁻¹.[7][9]
1320 - 1210 C-O stretch (Carboxylic Acid)StrongThis band is coupled with the O-H in-plane bend and is a reliable indicator of the carboxylic acid's C-O single bond.[1][4]
~1250 & ~1040 C-O-C stretch (Aryl Ether)StrongAs an aryl alkyl ether, the chroman system is expected to show two strong bands for the asymmetric and symmetric C-O-C stretching vibrations, respectively.[10] This is a key feature distinguishing it from non-cyclic analogues like benzoic acid.
950 - 910 O-H bend (Out-of-Plane)Medium, BroadAnother characteristic feature of hydrogen-bonded carboxylic acid dimers, this broad absorption further confirms the -COOH group.[1][4]

Comparative Spectral Analysis: The Power of Context

Identifying a molecule is not just about finding expected peaks but also about confirming the absence of others. Comparing the spectrum of chroman-4-carboxylic acid to its structural analogues is a self-validating process that builds confidence in the identification.

CompoundKey Difference vs. Chroman-4-Carboxylic AcidExpected Spectral Change
4-Chromanone Lacks the -OH group of the carboxylic acid.ABSENCE of the extremely broad O-H stretch from 3300-2500 cm⁻¹. The C=O stretch will be present but may be at a slightly different frequency (ketone vs. acid).[11][12]
Chroman Lacks the entire carboxylic acid group (-COOH).ABSENCE of both the broad O-H stretch (3300-2500 cm⁻¹) and the strong C=O stretch (~1700 cm⁻¹).
Benzoic Acid Lacks the dihydropyran ring and its cyclic ether linkage.ABSENCE of the alicyclic C-H stretches (2960-2850 cm⁻¹) and the characteristic C-O-C aryl ether stretches (~1250 and ~1040 cm⁻¹).[10]

Table of Comparative Vibrational Frequencies (cm⁻¹)

Vibrational ModeChroman-4-Carboxylic Acid4-Chromanone[12]ChromanBenzoic Acid[4]
O-H Stretch (Acid) 3300-2500 (Very Broad) AbsentAbsent3300-2500 (Very Broad)
Aromatic C-H Stretch ~3050~3070~3050~3070
Alicyclic C-H Stretch ~2950~2950~2950Absent
C=O Stretch ~1685-1710 ~1683 Absent~1685
Aromatic C=C Stretch ~1600, ~1470~1605, ~1494~1600, ~1480~1600, ~1450
Aryl Ether C-O-C Stretch ~1250 ~1255 ~1230 Absent
Carboxylic C-O Stretch ~1290 AbsentAbsent~1292

Experimental Protocol: A Self-Validating Workflow

The integrity of any spectral analysis rests on a meticulously executed experimental protocol. The following workflow is designed to ensure high-quality, reproducible data, primarily using an Attenuated Total Reflectance (ATR) accessory, which is common for solid samples.

cluster_prep 1. Preparation & Setup cluster_sample 2. Sample Analysis cluster_process 3. Data Processing & Interpretation p1 Ensure ATR crystal is clean (e.g., with isopropanol) p2 Perform instrument self-diagnostics p1->p2 p3 Collect a fresh background spectrum (ambient air) p2->p3 s1 Place a small amount of dry, solid chroman-4-carboxylic acid onto the crystal p3->s1 s2 Apply consistent pressure using the ATR anvil s1->s2 s3 Collect the sample spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) s2->s3 d1 Perform ATR correction (if applicable) s3->d1 d2 Baseline correct the spectrum d1->d2 d3 Identify key peaks and compare against reference table d2->d3 d4 Perform comparative analysis with spectra of analogues d3->d4

Caption: Workflow for identifying chroman-4-carboxylic acid via FTIR.

Step-by-Step Methodology:

  • Instrument Preparation (Self-Validation Start):

    • Rationale: A clean crystal and a recent background scan are crucial to ensure that observed peaks are from the sample, not from contaminants or atmospheric H₂O/CO₂.

    • Protocol:

      • Clean the ATR diamond crystal surface with a solvent-grade isopropanol wipe and allow it to fully evaporate.

      • Initiate the spectrometer's performance verification test to confirm operational integrity.

      • Collect a background spectrum (typically 32 scans at 4 cm⁻¹ resolution). This spectrum is digitally subtracted from the sample spectrum.

  • Sample Application:

    • Rationale: The sample must be dry to avoid a misleadingly large O-H band from water. Consistent pressure ensures good contact with the ATR crystal for a strong, high-quality signal.

    • Protocol:

      • Place a small spatula tip of the solid, dry chroman-4-carboxylic acid powder onto the center of the ATR crystal.

      • Lower the press arm and apply a consistent, firm pressure to the sample. The force gauge on the accessory should be used to ensure reproducibility between samples.

  • Data Acquisition:

    • Rationale: Signal averaging over multiple scans improves the signal-to-noise ratio, making weaker peaks more discernible. A resolution of 4 cm⁻¹ is sufficient for most qualitative analyses.

    • Protocol:

      • Collect the sample spectrum using the same parameters as the background (e.g., 32 scans, 4 cm⁻¹ resolution, 4000-400 cm⁻¹ range).

  • Data Processing and Analysis:

    • Rationale: Post-processing corrections enhance the quality of the spectrum for interpretation. Comparison against known data is the final validation step.

    • Protocol:

      • Apply a software-based ATR correction to account for the wavelength-dependent depth of penetration of the IR beam.

      • Apply an automated baseline correction to ensure a flat spectral baseline.

      • Use the peak-picking tool to label the wavenumbers of the major absorption bands.

      • Compare these observed wavenumbers with the expected values in the tables above to confirm the presence of all key functional groups.

      • For ultimate certainty, overlay the acquired spectrum with reference spectra of the starting materials or potential byproducts (like 4-chromanone) to confirm their absence.

By following this systematic approach—grounded in an understanding of the molecular vibrations and validated through rigorous comparison and a robust experimental protocol—researchers can confidently identify chroman-4-carboxylic acid and distinguish it from its structural relatives, ensuring the integrity of their chemical syntheses and drug development pipelines.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry & Biochemistry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry & Biochemistry. Retrieved from [Link]

  • LibreTexts. (n.d.). Infrared spectra of aromatic rings. Chemistry LibreTexts. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Ishikita, H., & Hamada, K. (2022). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. Protein Science. Retrieved from [Link]

  • Unknown. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • Lee, Y. A., et al. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • El-Nahass, M. M., et al. (2011). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics. Retrieved from [Link]

  • LibreTexts. (n.d.). IR Spectroscopy of Hydrocarbons. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Retrieved from [Link]

  • De Silva, C. S., et al. (2019). Fourier-transform Infrared Spectroscopy Studies on Carboxylic Acids and Cellobiose. Proceedings of the Annual International Conference on Sciences and Engineering. Retrieved from [Link]

  • LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]

  • Oregon State University. (2020). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

  • Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • Ferreira, V. R. S., et al. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. UCLA Chemistry & Biochemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,2-Dimethyl-7-methylthio-4-chromanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and theoretical Infrared spectra of chromone-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra in (a) C=O and (b) C–O–C and (c) NH vibrational regions. Retrieved from [Link]

  • LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved from [Link]

  • Ferreira, V. R. S., et al. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. National Center for Biotechnology Information. Retrieved from [Link]

  • Jarzębska, A., et al. (2018). Synthesis, spectroscopic characterization (FT-IR, FT-Raman, and NMR), quantum chemical studies and molecular docking of 3-(1-(phenylamino)ethylidene)-chroman-2,4-dione. PubMed. Retrieved from [Link]

  • Unknown. (n.d.). Characteristic Group Vibrations of Organic Molecules II. Retrieved from [Link]

  • Wax Studios. (n.d.). Carboxylic Acid Ir Spectrum. Retrieved from [Link]

  • Labcompare. (2024). FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique. Retrieved from [Link]

  • Witkowski, M. R., & Smith, B. C. (2020). Identifying Synthetic Designer Drugs Using FT-IR, Raman, and GC–IR. Spectroscopy Online. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) XRD, (B) transmission mid-FTIR, and (C) Raman spectral data of the.... Retrieved from [Link]

  • Warnke, S., et al. (2024). Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Witkowski, M. R., & Smith, B. C. (2020). Characterizing Colored Fibers by FT-IR and Raman Spectroscopy. Spectroscopy Online. Retrieved from [Link]

  • Unknown. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of Chroman-4-Carboxylic Acid

Introduction Chroman-4-carboxylic acid and its derivatives are significant structural motifs in a variety of biologically active compounds and are key intermediates in medicinal chemistry.[1] Accurate structural elucidat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Chroman-4-carboxylic acid and its derivatives are significant structural motifs in a variety of biologically active compounds and are key intermediates in medicinal chemistry.[1] Accurate structural elucidation is paramount in drug development, and mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose.[2][3] Understanding the fragmentation patterns of these molecules is not merely an academic exercise; it is critical for confirming molecular identity, characterizing metabolites, and distinguishing between isomers.

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of chroman-4-carboxylic acid. We will compare the fragmentation behavior under different ionization techniques, principally Electron Ionization (EI) and Electrospray Ionization (ESI), and contrast its fragmentation with that of a structural isomer to highlight the diagnostic power of MS. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural characterization of heterocyclic compounds.

Core Fragmentation Principles: The Influence of Ionization Method

The choice of ionization technique is a critical experimental parameter that dictates the extent and nature of fragmentation. The primary distinction lies between "hard" ionization methods like EI, which impart high internal energy leading to extensive fragmentation, and "soft" methods like ESI, which typically produce protonated or deprotonated molecules with minimal fragmentation.

  • Electron Ionization (EI): Involves bombarding the analyte with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a high-energy molecular ion (M•+). This radical cation is prone to complex rearrangements and bond cleavages, providing a detailed structural fingerprint. EI is often coupled with Gas Chromatography (GC).

  • Electrospray Ionization (ESI): Generates ions from a solution by creating a fine, charged spray. It is a soft ionization technique that results in the formation of protonated molecules ([M+H]+) in positive ion mode or deprotonated molecules ([M-H]−) in negative ion mode.[4] Fragmentation is typically induced in a controlled manner via collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS).[3] Given the acidic nature of chroman-4-carboxylic acid, negative ion mode ESI is particularly effective, readily forming the [M-H]− ion.[5][6]

Predicted Fragmentation Pathways of Chroman-4-Carboxylic Acid

The fragmentation of chroman-4-carboxylic acid can be logically deconstructed by considering the two primary structural features: the chroman core and the carboxylic acid group.

Fragmentation of the Chroman Core

The most characteristic fragmentation pathway for the chroman and related flavonoid structures is a retro-Diels-Alder (rDA) reaction that cleaves the heterocyclic C-ring.[2][7] This reaction is particularly prominent under high-energy conditions like EI. The cleavage of the C-ring bonds provides invaluable information about the substitution pattern of the A and B rings in more complex analogs like flavonoids.[2] For the unsubstituted chroman ring, this cleavage provides a hallmark signature.

G cluster_0 Chroman Ring Fragmentation (EI) mol Chroman-4-carboxylic acid Molecular Ion (M•+) rDA retro-Diels-Alder (rDA) Reaction mol->rDA - C3H4O fragA Vinyl Phenol Radical Cation rDA->fragA fragB Acrolein rDA->fragB

Caption: Key retro-Diels-Alder fragmentation of the chroman ring under EI conditions.

Fragmentation of the Carboxylic Acid Group

Carboxylic acids exhibit several characteristic fragmentation patterns, which are observable under both EI and ESI-CID conditions.[8][9]

  • Loss of a Hydroxyl Radical ([M-17]): Alpha-cleavage can lead to the loss of the •OH group, which is common for carboxylic acids.[8]

  • Loss of Water ([M-18]): Dehydration can occur, particularly in aromatic acids with ortho-substituents, though it is a general possibility.[9]

  • Decarboxylation (Loss of •COOH or CO₂): The most significant fragmentation for the carboxylic acid moiety is the loss of the entire group as a radical ([M-45]) or the loss of carbon dioxide ([M-44]) from the deprotonated molecule in negative ion mode ESI.[9]

G cluster_1 Carboxylic Acid Fragmentation (ESI Negative Mode) mol_neg [M-H]− Deprotonated Molecule loss_co2 Loss of CO₂ mol_neg->loss_co2 - CO₂ frag_co2 [M-H-44]− loss_co2->frag_co2

Caption: Primary fragmentation of the carboxylic acid group via decarboxylation in ESI-MS/MS.

Comparative Analysis: A Deeper Look into Fragmentation

To fully appreciate the diagnostic utility of mass spectrometry, we compare the expected outcomes from different ionization methods and against a structural isomer.

Comparison 1: Electron Ionization (EI) vs. Electrospray Ionization (ESI)

The fragmentation spectrum of chroman-4-carboxylic acid will differ significantly depending on the ionization source, providing complementary structural information.

Fragment Ion / Neutral Loss Proposed Origin Expected in EI Expected in ESI-CID (+) Expected in ESI-CID (-) Rationale
[M]•+ Molecular IonYes (Weak)NoNoEI produces a radical molecular ion.
[M+H]+ Protonated MoleculeNoYesNoESI positive mode adduct.
[M-H]− Deprotonated MoleculeNoNoYesESI negative mode is ideal for acids.[5]
[M-H₂O]•+ Loss of WaterYesYesPossibleCommon loss from protonated acids.[10]
[M-•OH]•+ Loss of Hydroxyl RadicalYesPossibleNoAlpha-cleavage is common in EI.[8]
[M-•COOH]•+ Loss of Carboxyl RadicalYesPossibleNoLoss of the entire functional group.
[M-H-CO₂]− Loss of Carbon DioxideNoNoYes (Major) Highly favorable fragmentation for deprotonated carboxylic acids.
rDA Fragments Ring CleavageYes (Major) PossiblePossibleHigh-energy process, dominant in EI.[7]

Expert Insight: For unambiguous identification, a dual-method approach is powerful. EI-GC-MS would provide a detailed fragmentation fingerprint confirming the core chroman structure via the rDA pathway. Concurrently, ESI-LC-MS in negative mode would definitively confirm the molecular weight and the presence of the carboxylic acid group through the characteristic loss of CO₂.[9]

Comparison 2: Chroman-4-carboxylic acid vs. Chroman-6-carboxylic acid

Comparing structural isomers is a key application of mass spectrometry. While both chroman-4-carboxylic acid and a hypothetical chroman-6-carboxylic acid have the same molecular weight, their fragmentation patterns under EI would allow for their differentiation.

  • Chroman-4-carboxylic acid: The carboxylic acid is on the aliphatic portion of the C-ring. Initial fragmentation would likely involve the carboxylic acid group (e.g., loss of •COOH), followed by fragmentation of the remaining chroman structure.

  • Chroman-6-carboxylic acid: The carboxylic acid is on the aromatic A-ring. The aromatic ring is more stable. The rDA fragmentation would occur first, cleaving the C-ring. The resulting fragment ion containing the A-ring would still possess the carboxylic acid group, leading to a different set of daughter ions compared to the 4-substituted isomer.

Caption: Divergent primary fragmentation pathways for positional isomers under EI.

This difference in fragmentation hierarchy provides a clear and reliable method for distinguishing between these two isomers, a task that would be challenging with MS alone without CID.

Experimental Protocol: Acquiring High-Quality Mass Spectra

This section provides a generalized, self-validating protocol for the analysis of chroman-4-carboxylic acid.

Sample Preparation
  • Stock Solution: Accurately weigh ~1 mg of chroman-4-carboxylic acid and dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution (for LC-MS): Dilute the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid for positive mode, or without acid for negative mode) to a final concentration of 1-10 µg/mL.

  • Working Solution (for GC-MS): For EI analysis, derivatization is often required to improve volatility. A common method is methylation.[11]

    • To ~100 µL of the stock solution, add a methylating agent (e.g., diazomethane or BF₃/methanol).[11]

    • Follow the established reaction procedure for the chosen agent.

    • Dilute the derivatized sample in a GC-compatible solvent (e.g., ethyl acetate) to a final concentration of 1-10 µg/mL.

LC-MS/MS Method (ESI)
  • System: HPLC coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (for positive mode) or Water (for negative mode).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Ion Source (Negative Mode ESI):

    • Capillary Voltage: -3.0 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

  • MS Acquisition:

    • Full Scan (MS1): Scan m/z range 50-500 to find the [M-H]− ion.

    • Product Ion Scan (MS2): Select the [M-H]− ion as the precursor. Apply a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

GC-MS Method (EI)
  • System: Gas chromatograph coupled to a mass spectrometer with an EI source.

  • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 80 °C, hold for 1 minute, ramp at 15 °C/min to 280 °C, hold for 5 minutes.

  • Ion Source (EI):

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

  • MS Acquisition: Scan m/z range 40-500.

Conclusion

The mass spectrometric fragmentation of chroman-4-carboxylic acid is predictable and highly informative. Under Electron Ionization, the molecule undergoes characteristic retro-Diels-Alder cleavage of the chroman ring and fragmentation of the carboxylic acid side chain. Under the gentler conditions of Electrospray Ionization, particularly in negative ion mode, the spectrum is dominated by the deprotonated molecule and its characteristic neutral loss of CO₂ upon CID. These distinct patterns not only provide a robust fingerprint for identification but also enable clear differentiation from structural isomers. By leveraging the appropriate ionization techniques and understanding these fundamental fragmentation pathways, researchers can confidently characterize this important class of molecules.

References

  • Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15. Available from: [Link]

  • Ma, Y.L., et al. (2015). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. PLoS ONE 10(5): e0127052. Available from: [Link]

  • Prasain, J.K., et al. (2004). Structural characterization of flavonoids and their metabolites by using mass spectrometry. Journal of AOAC International, 87(3), 768-778. Available from: [Link]

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  • Longevialle, P., & Harrison, A.G. (1984). The structure and fragmentation of protonated carboxylic acids in the gas phase. Organic Mass Spectrometry, 19(11), 543-548. Available from: [Link]

  • Zhang, J., et al. (2019). A Study of Characteristic Fragmentation of Different C- and O-Glycosylation Position Flavonoids and their Aglycone by Quadrupole Time-of-Flight Tandem Mass Spectrometry. Materials Science Forum, 964, 141-148. Available from: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation - Carboxylic Acids. Course Material. Available from: [Link]

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  • Weintraub, R.A., et al. (2004). Soft ionization mass spectrometry of chromanols produces radical cation molecular ions. European Journal of Mass Spectrometry, 10(2), 223-230. Available from: [Link]

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  • Yoda, J., et al. (2020). 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. World Journal of Organic Chemistry, 8(1), 11-16. Available from: [Link]

  • Nielsen, C.K., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6593-6605. Available from: [Link]

  • de Oliveira, A.C., et al. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 27(19), 6667. Available from: [Link]

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  • Peng, S., et al. (2023). Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. Molecules, 28(5), 2383. Available from: [Link]

  • Nielsen, C.K., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6593-6605. Available from: [Link]

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Comparative

A Comparative Guide to the X-ray Crystallography of Chroman-4-carboxylic Acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and drug discovery, the chroman scaffold is a privileged structure, forming the core of a multitude of biologically...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the chroman scaffold is a privileged structure, forming the core of a multitude of biologically active compounds. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design. Single-crystal X-ray diffraction (XRD) stands as the definitive method for obtaining this atomic-level information.

This guide provides a comprehensive overview of the crystallographic analysis of chroman-4-carboxylic acid. In the absence of a publicly available crystal structure for this specific molecule, we present a best-practice protocol for its analysis. To provide a valuable comparative context, we will examine the experimentally determined crystal structures of closely related analogs: 4-oxo-4H-chromene-3-carboxylic acid , 3-[(2-hydroxyphenyl)methyl]-3,4-dihydro-2H-1-benzopyran-4-one , and 3-[(2,4-dimethoxyphenyl)methyl]-3,4-dihydro-2H-1-benzopyran-4-one .

The Significance of the Chroman Scaffold and the Role of X-ray Crystallography

The chroman ring system, a bicyclic ether, is a common motif in natural products and synthetic molecules with a wide range of therapeutic properties, including antimicrobial, antioxidant, and anticancer activities. The seemingly subtle variations in stereochemistry, conformation, and intermolecular interactions can have profound effects on a molecule's biological target engagement and pharmacokinetic properties.

X-ray crystallography provides an unambiguous determination of the solid-state structure, revealing crucial details such as:

  • Molecular Conformation: The puckering of the dihydropyran ring and the orientation of substituents.

  • Stereochemistry: The absolute configuration of chiral centers.

  • Intermolecular Interactions: The hydrogen bonding networks, π-π stacking, and other non-covalent interactions that dictate the crystal packing.

This information is invaluable for computational modeling, understanding crystal polymorphism, and designing new molecules with improved properties.

Experimental Workflow for Single-Crystal X-ray Diffraction

The successful determination of a crystal structure hinges on a meticulous experimental workflow. The following protocol outlines the key steps for the analysis of a small organic molecule like chroman-4-carboxylic acid.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Step-by-Step Methodology

1. Synthesis and Purification: The first crucial step is the synthesis of high-purity chroman-4-carboxylic acid. A potential synthetic route involves the intramolecular Friedel-Crafts cyclization of a precursor like 3-(phenoxy)propanoic acid, which can be achieved using a strong acid catalyst. Subsequent purification by recrystallization or column chromatography is essential to remove any impurities that could hinder crystal growth.

2. Single Crystal Growth: Obtaining diffraction-quality single crystals is often the most challenging step. Several techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly in a dust-free environment.
  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystallization.
  • Cooling: A hot, saturated solution is slowly cooled to induce crystallization.

The choice of solvent is critical and often requires screening a variety of options.[1]

3. Crystal Selection and Mounting: A suitable crystal, typically 0.1-0.3 mm in all dimensions and free of visible defects, is selected under a microscope.[1] It is then mounted on a goniometer head, often using a cryoprotectant oil to prevent damage during data collection at low temperatures.

4. X-ray Diffraction Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A focused beam of monochromatic X-rays is directed at the crystal, which is rotated to various orientations.[2] The diffracted X-rays are recorded by a detector, producing a unique diffraction pattern. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[3]

5. Data Processing and Reduction: The raw diffraction data is processed to correct for experimental factors and to integrate the intensities of the individual reflections. This step yields a list of unique reflections with their corresponding intensities and standard uncertainties.

6. Structure Solution and Refinement: The processed data is used to solve the crystal structure. For small molecules, direct methods are commonly employed to determine the initial positions of the atoms. This initial model is then refined using a least-squares algorithm to best fit the experimental data.[2]

7. Validation and Analysis: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This involves checking bond lengths, angles, and for any unresolved electron density. The final structural information is typically presented in a Crystallographic Information File (CIF).[4]

Comparative Crystallographic Analysis

To understand the potential structural features of chroman-4-carboxylic acid, we will now compare the crystallographic data of three related compounds.

Parameter4-oxo-4H-chromene-3-carboxylic acid[3][5]3-[(2-hydroxyphenyl)methyl]-3,4-dihydro-2H-1-benzopyran-4-one[6]3-[(2,4-dimethoxyphenyl)methyl]-3,4-dihydro-2H-1-benzopyran-4-one[6]
Formula C₁₀H₆O₄C₁₆H₁₄O₃C₁₈H₁₈O₄
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/nP2₁/cP2₁2₁2₁
a (Å) 18.017(8)9.873(5)7.989(5)
b (Å) 5.549(3)10.987(5)11.234(5)
c (Å) 8.017(5)12.011(5)16.987(5)
β (º) 92.49(4)98.78(5)90
V (ų) 800.8(8)1286.9(10)1525.2(13)
Z 444
Structural Insights and Discussion
  • 4-oxo-4H-chromene-3-carboxylic acid: This molecule is nearly planar due to the sp² hybridization of the atoms in the chromone ring.[3][5] The crystal packing is dominated by stacking interactions between the aromatic rings and C-H···O hydrogen bonds, forming a three-dimensional network.[3] An intramolecular hydrogen bond is observed between the carboxylic acid proton and the adjacent carbonyl oxygen.[3]

  • 3-benzylchroman-4-one Derivatives: In contrast to the planar chromene derivative, the dihydropyran ring in these chromanone structures is not planar.[6] The presence of the bulky benzyl substituent at the 3-position significantly influences the conformation of the heterocyclic ring and the overall molecular packing. The crystal structure of 3-[(2-hydroxyphenyl)methyl]-3,4-dihydro-2H-1-benzopyran-4-one reveals the formation of dimers through intermolecular O-H···O and C-H···O hydrogen bonds.[6] This highlights the crucial role of substituent-directed intermolecular interactions in the solid-state assembly.

Based on these comparisons, we can anticipate that the crystal structure of chroman-4-carboxylic acid would feature a non-planar dihydropyran ring. The carboxylic acid group at the 4-position would likely participate in strong intermolecular hydrogen bonding, potentially forming dimers or extended chains, which would be a dominant feature of its crystal packing. The overall three-dimensional architecture will be a balance between these hydrogen bonds and other weaker interactions.

Conclusion

While the definitive crystal structure of chroman-4-carboxylic acid awaits experimental determination, a robust protocol for its analysis can be established based on standard crystallographic practices. By comparing the known structures of closely related chromene and chromanone derivatives, we can anticipate key structural features and the types of intermolecular interactions that will govern its solid-state architecture. This comparative approach underscores the importance of systematic crystallographic studies in understanding the subtle yet significant structural variations within a class of pharmacologically relevant molecules, ultimately aiding in the design of new and improved therapeutic agents.

References

  • Ishikawa, Y. (2015). Crystal structure of 4-oxo-4H-chromene-3-carboxylic acid.
  • Ajees, A. A., et al. (2021). Effect of OH substitution in 3-benzylchroman-4-ones: crystallographic, CSD, DFT, FTIR, Hirshfeld surface, and energy framework analysis. RSC Advances, 11(35), 21575–21587.
  • Mahdavi, H., et al. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Molecules, 26(15), 4684.
  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Retrieved from [Link]

  • Ishikawa, Y. (2015). Crystal structure of 4-oxo-4H-chromene-3-carboxylic acid.
  • O'Malley, D. P., et al. (2012). First- and Second-Generation Practical Syntheses of Chroman-4-one Derivative: A Key Intermediate for the Preparation of SERT/5-HT1A Dual Inhibitors. Organic Process Research & Development, 16(4), 647-653.
  • Jung, M. E., & Lazarova, T. I. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6447-6458.
  • McMahon, B. (2002). Crystallographic Information File (CIF).
  • Improved Pharma. (2025). Single Crystal X-Ray Structure Determination. Retrieved from [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center. Retrieved from [Link]

  • Muskingum College. (2005). The Incorporation of Single Crystal X-ray Diffraction into the Undergraduate Chemistry Curriculum Using Internet-Facilitated Rem. Retrieved from [Link]

  • Indian Chemical Society. (n.d.). Preliminary understanding of experiments on single crystal X-ray crystallography. Retrieved from [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center. Retrieved from [Link]

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Validation

Comparative Bioactivity of Chroman-4-Carboxylic Acid vs. Thiochroman Analogs: A Technical Guide

Executive Summary In medicinal chemistry, the bioisosteric replacement of an oxygen atom with a sulfur atom is a classical yet powerful strategy for optimizing lead compounds. The transition from the chroman (benzopyran)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the bioisosteric replacement of an oxygen atom with a sulfur atom is a classical yet powerful strategy for optimizing lead compounds. The transition from the chroman (benzopyran) scaffold to the thiochroman (benzothiopyran) scaffold fundamentally alters a molecule's physicochemical properties, including its lipophilicity, polarizability, and redox potential.

This technical guide objectively compares the bioactivity profiles of chroman-4-carboxylic acid derivatives against their thiochroman analogs . By analyzing their divergent therapeutic targets—ranging from host-mediated metabolic pathways to aggressive pathogenic infections—we provide a comprehensive framework for selecting the appropriate scaffold for your drug discovery pipeline.

Physicochemical Divergence & Target Rationale

To understand the divergent bioactivities of these two scaffolds, we must first examine the causality behind their structural chemistry:

  • Chroman-4-Carboxylic Acid (Oxygen Heterocycle): Oxygen is highly electronegative and acts as a strong hydrogen bond acceptor. This makes chroman derivatives highly effective at binding within the hydrophilic pockets of host enzymes. They are extensively utilized in targeting metabolic and inflammatory pathways, such as Aldose Reductase inhibition (for diabetic complications) and SIRT2/TLR4 modulation .

  • Thiochroman Analogs (Sulfur Heterocycle): Sulfur possesses a larger atomic radius, higher polarizability, and lower electronegativity compared to oxygen. This substitution significantly increases the lipophilicity (LogP) of the molecule, enhancing its ability to penetrate complex lipid barriers, such as the mycobacterial cell wall or leishmanial membranes. Furthermore, the sulfur atom can undergo in vivo oxidation to sulfoxides or sulfones, allowing these analogs to act as reactive modulators against pathogenic targets .

Comparative Bioactivity Profiles

Chroman-4-Carboxylic Acid: Metabolic & Inflammatory Targeting

Chroman-4-carboxylic acid and its acetic acid derivatives are privileged scaffolds for managing chronic metabolic conditions. Historically, they have served as foundational precursors for Aldose Reductase inhibitors (e.g., Sorbinil analogs), which prevent the accumulation of sorbitol in diabetic neuropathy and cataracts . Recent exploratory studies also highlight their capacity to suppress excessive immune responses by inhibiting the TLR4/MAPK signaling cascade.

Thiochroman Analogs: Anti-Infective & Antileishmanial Potency

Thiochroman-4-one derivatives have emerged as highly potent anti-infective agents. Structure-Activity Relationship (SAR) studies reveal that derivatives incorporating carboxamide or 1,3,4-thiadiazole thioether moieties exhibit exceptional antibacterial activity against Xanthomonas oryzae (Xoo), outperforming standard agricultural bactericides .

More impressively, thiochroman analogs bearing a vinyl sulfone moiety or fluorine substitution at the C-6 position demonstrate profound antileishmanial activity. In macrophage infection models, specific thiochroman derivatives achieved an EC50 of 3.23 μM against Leishmania panamensis, surpassing the clinical standard Amphotericin B while maintaining minimal host toxicity .

Quantitative Data Summary

The following table summarizes the comparative bioactivity metrics of key derivatives from both scaffold classes.

Scaffold ClassSpecific Derivative / ModificationPrimary Target / PathogenBioactivity MetricSelectivity Index (SI)
Chroman Chroman-4-acetic/carboxylic acidAldose Reductase (Diabetic models)IC50 ~ 0.1 - 1.0 μMHigh (Host target)
Chroman 7-Hydroxychroman-4-oneSIRT2 / TLR4 (Inflammation)IC50 ~ 5.0 μMN/A
Thiochroman Thiochroman-4-one (Vinyl sulfone)Leishmania panamensisEC50 = 3.23 μM174
Thiochroman Thiochroman-4-one (Carboxamide)Xanthomonas oryzae (Xoo)EC50 = 15 μg/mLN/A (Agrochemical)
Thiochroman Spiro-pyrrolidine thiochroman-4-oneStaphylococcus aureusMIC = 32 μg/mLHigh

Mechanistic Pathways

Pathway LPS Stimulus (LPS) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 Adapter TLR4->MyD88 MAPK MAPK / NF-κB MyD88->MAPK Inflam Inflammation MAPK->Inflam Chroman Chroman-4-carboxylic Acid Derivatives Chroman->TLR4

Fig 1. Chroman-4-carboxylic acid derivatives blocking the TLR4/MAPK inflammatory cascade.

Self-Validating Experimental Protocols

As application scientists, we must ensure that our experimental workflows are robust and self-validating. Below are the definitive protocols for evaluating these scaffolds.

Protocol A: Antileishmanial Microdilution & Cytotoxicity Assay (Thiochroman Focus)

Causality: Testing against intracellular amastigotes (rather than free promastigotes) is critical because it mimics the physiological state of the infection within the mammalian host. A parallel cytotoxicity screen is mandatory to prove the compound is selectively antileishmanial, not merely a general cytotoxin.

  • Cell Culture & Infection: Seed U-937 human monocytes in 96-well plates (1×10⁵ cells/well) and infect with L. panamensis promastigotes at a 1:15 ratio. Incubate for 24 hours.

  • Washing: Wash the wells carefully with PBS to remove extracellular, non-internalized parasites.

  • Treatment: Apply serial dilutions of the thiochroman analogs (100 μM to 0.1 μM).

    • Internal Controls: Use Amphotericin B as a positive control and 0.1% DMSO as a vehicle control.

  • Incubation & Readout: Incubate for 72 hours. Assess intracellular parasite viability using a reporter gene assay or flow cytometry to determine the EC50 .

  • Self-Validation (Counter-Screen): Run a parallel MTT viability assay on uninfected U-937 cells treated with the same compound concentrations to determine the LC50 (Lethal Concentration 50%).

  • Data Analysis: Calculate the Selectivity Index (SI = LC50 / EC50). An SI > 100 validates the compound as a highly selective lead.

Protocol B: Aldose Reductase Inhibition Assay (Chroman Focus)

Causality: Aldose reductase reduces glucose to sorbitol while oxidizing NADPH to NADP+. By monitoring the decrease in NADPH absorbance at 340 nm, we can directly quantify enzyme activity. Baseline subtraction is critical to ensure the chroman compound's autofluorescence or absorbance does not skew the optical readout.

  • Reaction Setup: Prepare a reaction mixture containing 0.1 M potassium phosphate buffer (pH 6.2), 0.2 mM NADPH, and the chroman-4-carboxylic acid derivative.

  • Baseline Establishment: Add human recombinant aldose reductase to the mixture and monitor at 340 nm for 1 minute. (Self-validation: This ensures the compound itself does not spontaneously oxidize NADPH).

  • Initiation: Initiate the enzymatic reaction by adding the substrate (10 mM DL-glyceraldehyde).

  • Kinetic Monitoring: Monitor the linear decrease in absorbance at 340 nm over 5 minutes at 25°C.

  • Quantification: Calculate the percentage of inhibition relative to the vehicle control. Use Sorbinil as a reference standard to validate the assay's dynamic range and calculate the IC50 .

Workflow Lib Compound Library (Chroman vs Thiochroman) Screen Primary Screening (Microdilution / Enzyme) Lib->Screen Counter Counter-Screen (Cytotoxicity / U-937) Screen->Counter Index Selectivity Index (SI) Calculation Counter->Index

Fig 2. Self-validating high-throughput workflow for evaluating bioisosteric derivatives.

Conclusion

The choice between a chroman-4-carboxylic acid and a thiochroman scaffold should be strictly dictated by the target microenvironment. Chroman derivatives excel in host-targeted metabolic and inflammatory modulation due to their hydrogen-bonding capabilities. Conversely, the bioisosteric shift to a thiochroman scaffold unlocks potent anti-infective properties, leveraging increased lipophilicity and unique redox characteristics to penetrate and destroy resilient pathogens like Leishmania and Xanthomonas.

References

  • RSC Medicinal Chemistry. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. Royal Society of Chemistry (2025). Available at:[Link]

  • Pfizer Inc.Chroman- and thiochroman-4-acetic acids useful in the treatment of diabetic complications. European Patent Office (EP0230379B1).
  • Molecules. Design, Synthesis, and Bioactivity Evaluation of New Thiochromanone Derivatives Containing a Carboxamide Moiety. PubMed Central (PMC9318851). Available at:[Link]

  • Molecules. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. MDPI (2020). Available at:[Link]

Comparative

Chroman-4-carboxylic acid vs. Isochroman-4-carboxylic acid: A Structural and Synthetic Comparison Guide

As a Senior Application Scientist, I frequently encounter drug discovery programs where a simple isomeric shift—moving a heteroatom by a single position—drastically alters a molecule's physicochemical properties, reactiv...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug discovery programs where a simple isomeric shift—moving a heteroatom by a single position—drastically alters a molecule's physicochemical properties, reactivity, and target affinity. The comparison between chroman-4-carboxylic acid and isochroman-4-carboxylic acid perfectly illustrates this phenomenon. While both share a bicyclic benzopyran-derived core with a carboxylic acid at the C4 position, the placement of the oxygen atom fundamentally changes their electronic landscape and synthetic accessibility.

This guide objectively compares these two scaffolds, providing structural insights, expected spectroscopic data, and validated experimental methodologies to support your benchwork and molecular design.

Structural and Electronic Divergence

The primary distinction between these two molecules lies in the position of the oxygen atom within the saturated six-membered ring, which dictates the electronic communication with the fused benzene ring.

  • Chroman-4-carboxylic acid (Oxygen at C1): The oxygen atom is directly fused to the aromatic ring, creating a phenolic ether system. This allows the oxygen's lone pairs to participate in resonance with the benzene ring (+M effect), increasing electron density on the aromatic core. This makes the aromatic ring more susceptible to electrophilic aromatic substitution and alters the oxidative metabolic profile (e.g., CYP450-mediated hydroxylation).

  • Isochroman-4-carboxylic acid (Oxygen at C2): The oxygen is separated from the aromatic ring by a methylene group (C1), forming an aliphatic ether . The resonance connection to the benzene ring is broken. Consequently, the aromatic ring is relatively electron-poor compared to the chroman system, and the C1 benzylic protons become highly activated and susceptible to oxidation.

G cluster_0 Chroman-4-carboxylic acid cluster_1 Isochroman-4-carboxylic acid A Oxygen at Position 1 (Phenolic Ether) B Resonance Donation (+M Effect) A->B C Electron-Rich Aromatic Ring B->C X Oxygen at Position 2 (Aliphatic Ether) Y Isolated by C1 (No +M Effect) X->Y Z Activated Benzylic C1 Protons Y->Z

Fig 1: Electronic pathways dictated by oxygen placement in chroman vs. isochroman scaffolds.

NMR Spectroscopic Signatures

To definitively distinguish these isomers in the lab, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. The chemical shifts are heavily influenced by the proximity of the electronegative oxygen atom. Below is a comparative summary of the expected diagnostic shifts.

Property / PositionChroman-4-carboxylic acidIsochroman-4-carboxylic acidCausality / Structural Logic
1H NMR: C1/C2 Protons ~4.20 ppm (m, 2H at C2)~4.80 ppm (s, 2H at C1)Isochroman C1 protons are both benzylic and adjacent to oxygen, causing a strong downfield shift.
1H NMR: C3 Protons ~2.20 ppm (m, 2H)~4.00 ppm (m, 2H)Chroman C3 is purely aliphatic; Isochroman C3 is directly adjacent to the ether oxygen.
1H NMR: C4 Proton ~3.80 ppm (t, 1H)~3.90 ppm (t, 1H)Similar environments (benzylic + adjacent to the electron-withdrawing COOH group).
13C NMR: O-CH2 Carbon ~65.0 ppm (C2)~68.0 ppm (C1), ~65.0 ppm (C3)Isochroman has two oxygen-adjacent carbons; C1 is further deshielded by the aromatic ring.

Experimental Methodologies & Synthetic Workflows

The synthetic routes for these two scaffolds are entirely distinct due to their structural topologies.

Protocol A: Synthesis of (±)-1-Oxo-isochroman-4-carboxylic acid derivatives

This protocol leverages the base-catalyzed condensation of homophthalic anhydride with an aldehyde, a highly reliable method for generating the isochroman core[1, 2].

Causality Check: 4-Dimethylaminopyridine (DMAP) is not utilized merely as a base here; it acts as a potent nucleophilic acyl transfer catalyst. It attacks the anhydride to form a highly reactive N-acylpyridinium intermediate, which subsequently undergoes enolization and aldol-type condensation with the aldehyde.

Step-by-Step Procedure:

  • Preparation: In an oven-dried flask under an inert atmosphere, dissolve 6,7-dimethoxyhomophthalic anhydride (1.0 equiv) and the target aldehyde (e.g., octanal, 1.1 equiv) in anhydrous chloroform (0.2 M).

  • Catalysis: Add DMAP (1.0 equiv) in one portion. The reaction mixture will typically exhibit a slight color change indicating the formation of the activated complex.

  • Reaction: Stir the mixture at room temperature (22–25 °C) for 1 hour. Self-Validation: Monitor via TLC (Mobile phase: Petroleum Ether/EtOAc 1:1 with 1% formic acid). The disappearance of the anhydride spot confirms completion.

  • Extraction: Quench the reaction with 10% aqueous NaHCO3. Extract the aqueous layer. Why? The product is a carboxylic acid. At pH > 8, it forms a water-soluble sodium salt, leaving unreacted aldehydes and non-acidic byproducts in the organic layer.

  • Acidification & Isolation: Carefully acidify the aqueous layer to pH = 3 using 18% HCl. The product will precipitate or phase-separate. Extract with EtOAc, dry over Na2SO4, and concentrate under reduced pressure.

  • Purification: Separate the resulting cis and trans diastereomers via column chromatography.

G N1 Homophthalic Anhydride + Aldehyde N2 Add DMAP in CHCl3 (Acyl Transfer Catalysis) N1->N2 N3 Stir 1h at 25°C (TLC Monitoring) N2->N3 N4 10% NaHCO3 Wash (Isolates Carboxylate) N3->N4 N5 Acidify to pH=3 & Extract (Protonates Product) N4->N5 N6 cis/trans-1-oxo-isochroman -4-carboxylic acids N5->N6

Fig 2: DMAP-catalyzed synthesis workflow for isochroman-4-carboxylic acids.

Protocol B: Synthesis of Chroman-4-carboxylic acid derivatives

Chroman-4-carboxylic acids are often accessed via the oxidation/hydrolysis of chroman-4-one derivatives or hydantoin intermediates. This specific methodology is famously utilized in the synthesis of the aldose reductase inhibitor Sorbinil [3].

Step-by-Step Procedure (Hydantoin Hydrolysis Route):

  • Preparation: Suspend the spiro-hydantoin chroman derivative in a strong aqueous base (e.g., 50% NaOH).

  • Hydrolysis: Heat the mixture to reflux (approx. 100 °C) for 18 hours. Causality: The extreme basic conditions and prolonged heating are required to fully hydrolyze the rigid spiro-hydantoin ring into the corresponding amino acid derivative.

  • Monitoring: Check reaction progress via TLC (Toluene:Methyl Ethyl Ketone:Acetic Acid 5:2:1).

  • Workup: Adjust the pH to neutral to precipitate the substituted chroman-4-carboxylic acid intermediate, which can then be isolated via vacuum filtration and recrystallized.

Pharmacological Relevance

The structural differences between these two scaffolds lead to highly divergent applications in medicinal chemistry:

  • Chroman-4-carboxylic acids are heavily featured in metabolic disease research. Their derivatives (like 6-fluoro-4-chromanone precursors) are critical in synthesizing spirohydantoins (e.g., Sorbinil) targeting aldose reductase for the treatment of diabetic complications [3].

  • Isochroman-4-carboxylic acids (specifically 3,4-dihydroisocoumarin-4-carboxylic acids) are actively investigated as potential inhibitors of fatty acid oxidation. The structural mimicry of these compounds to natural substrates allows them to target the carnitine transferase family, with the C3 alkyl chain length directly dictating the IC50 values [1].

References

  • Bogdanov, M. G., et al. "Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids." MDPI, 2025. URL: [Link]

  • Akkurt, M., et al. "(±)-trans-6,7-Dimethoxy-1-oxo-3-(2-thienyl)isochroman-4-carboxylic acid." Acta Crystallographica Section E, 2009. URL:[Link]

  • Pfizer Inc. "Regeneration of 6-fluoro-4-chromanone from by-products in the synthesis of sorbinil." European Patent Office (EP0111387A1), 1984.
Validation

A Senior Application Scientist's Guide to the Rigorous Determination and Validation of the Melting Point of Chroman-4-Carboxylic Acid

In the landscape of pharmaceutical research and drug development, the precise characterization of a compound's physical properties is a cornerstone of quality control and formulation science. The melting point, far from...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of a compound's physical properties is a cornerstone of quality control and formulation science. The melting point, far from being a mere physical constant, serves as a critical indicator of purity and identity. This guide provides an in-depth, scientifically grounded approach to determining and validating the melting point of chroman-4-carboxylic acid, a heterocyclic motif of interest in medicinal chemistry. We will explore two orthogonal methods—the traditional capillary technique and the advanced Differential Scanning Calorimetry (DSC)—offering a comparative analysis to ensure robust and reliable results.

The Significance of Melting Point in Compound Characterization

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range, a phenomenon known as melting point depression. Therefore, an accurate melting point determination is not only a means of identification but also a sensitive method for assessing the purity of a compound. Given that chroman-4-carboxylic acid is an aromatic carboxylic acid, it is expected to have a relatively high melting point due to the potential for strong intermolecular hydrogen bonding and stable crystal lattice formation.[1][2]

Method 1: Capillary Melting Point Determination

The capillary method is a well-established and widely used technique for melting point determination, recognized by major pharmacopeias such as the United States Pharmacopeia (USP).[3][4] This method involves heating a small, powdered sample in a capillary tube and visually observing the melting process.

Experimental Protocol: USP <741> Capillary Method
  • Sample Preparation:

    • Ensure the chroman-4-carboxylic acid sample is finely powdered and thoroughly dried, for instance, in a vacuum desiccator over a suitable desiccant for 24 hours.[3]

    • Pack the dry powder into a capillary tube (typically 0.8-1.2 mm internal diameter) to a height of 2.5-3.5 mm, ensuring tight packing by tapping the tube on a solid surface.[3]

  • Instrument Setup and Measurement:

    • Use a calibrated melting point apparatus with a heating block or oil bath.

    • If the approximate melting point is unknown, a preliminary rapid determination can be performed by heating at a rate of 5-10 °C/min.[5]

    • For the accurate determination, heat the apparatus to a temperature about 15-20 °C below the expected melting point.[1]

    • Insert the capillary tube into the heating block.

    • Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the heating block.[1][5]

    • Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the sample.[1]

Causality in Protocol Design

The slow heating rate near the melting point is critical for accuracy. A rapid heating rate can cause a lag between the thermometer reading and the actual temperature of the sample, leading to an erroneously high and broad melting range. The tight packing of the sample ensures uniform heat transfer.

Method 2: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that provides more quantitative and detailed information about the melting process than the capillary method.[6][7] DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[8] This allows for the precise determination of the melting temperature (Tₘ), as well as the enthalpy of fusion (ΔH), which is the energy required to melt the substance.[9]

Experimental Protocol: DSC Analysis
  • Sample Preparation:

    • Accurately weigh 1-5 mg of the dried chroman-4-carboxylic acid sample into a clean aluminum DSC pan.[6]

    • Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • Instrument Setup and Measurement:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.[6]

    • Purge the cell with an inert gas, such as nitrogen, to create a stable and non-reactive atmosphere.

    • Equilibrate the system at a temperature well below the expected melting point.

    • Heat the sample at a controlled rate, typically 10 °C/min.[10]

    • Record the heat flow as a function of temperature. The melting event will be observed as an endothermic peak on the DSC thermogram.

  • Data Analysis:

    • The onset temperature of the peak is typically reported as the melting point.

    • The area under the peak is proportional to the enthalpy of fusion (ΔH).

Workflow for DSC Melting Point Determination

DSC Workflow A Sample Preparation (1-5 mg in Al pan) B Instrument Setup (Sample & Ref. pans) A->B C Controlled Heating (e.g., 10 °C/min) B->C D Data Acquisition (Heat Flow vs. Temp) C->D E Data Analysis (Thermogram) D->E F Report Tₘ (onset) & ΔH E->F

Caption: A streamlined workflow for determining the melting point and enthalpy of fusion using Differential Scanning Calorimetry.

Comparative Analysis: Capillary Method vs. DSC

FeatureCapillary MethodDifferential Scanning Calorimetry (DSC)
Principle Visual observation of phase transition.[11]Measurement of heat flow difference.
Information Provided Melting range (onset and completion).[11]Melting point (Tₘ), enthalpy of fusion (ΔH), information on polymorphism, and purity.[7]
Sample Size Small (a few mg).Small (1-15 mg).[6]
Precision Lower, operator-dependent.[11]Higher, quantitative, and automated.[11]
Throughput Can be low, but some instruments allow multiple capillaries.Can be automated for higher throughput.
Cost Relatively low-cost instrumentation.[11]Higher initial instrument cost.

While the capillary method is a simple and cost-effective technique for routine analysis, DSC offers superior precision and a wealth of additional thermodynamic information, making it the preferred method for in-depth characterization and research applications.[6][11]

Validation of Melting Point Determination: A Self-Validating System

The trustworthiness of any experimental result hinges on the validation of the methodology. For melting point determination, this is achieved through the calibration of the instrument using certified reference standards (CRSs).[12][13][14]

Protocol for Instrument Calibration and Validation
  • Selection of Reference Standards:

    • Choose at least two, preferably three, CRSs with melting points that bracket the expected melting point of chroman-4-carboxylic acid.[3][5] These standards should be traceable to primary standards from reputable sources like the USP or LGC.[12][13]

  • Calibration Procedure:

    • Using the same method (capillary or DSC) and experimental parameters as will be used for the test sample, determine the melting points of the selected CRSs.

    • Compare the experimentally determined melting points with the certified values provided with the standards.

    • The instrument is considered calibrated if the measured values are within the acceptable tolerance specified by the instrument manufacturer or internal quality standards.[3] If not, the instrument should be recalibrated according to the manufacturer's instructions.

Validation Workflow

Validation Workflow Start Start Validation Select_Standards Select Certified Reference Standards Start->Select_Standards Measure_MP Determine MP of Standards Select_Standards->Measure_MP Compare Compare Measured vs. Certified Values Measure_MP->Compare Calibrated Instrument Calibrated Compare->Calibrated Within Tolerance Recalibrate Recalibrate Instrument Compare->Recalibrate Out of Tolerance End Proceed with Sample Analysis Calibrated->End Recalibrate->Measure_MP

Caption: A logical workflow for the calibration and validation of a melting point apparatus using certified reference standards.

Illustrative Data Summary

The following tables present hypothetical data for the melting point determination of chroman-4-carboxylic acid.

Table 1: Calibration Data for Capillary Melting Point Apparatus

Certified Reference StandardCertified Melting Point (°C)Measured Melting Point Range (°C)
Benzophenone47.87 ± 0.347.5 - 48.1
Naphthalene80.0 ± 0.379.8 - 80.5
4-Methoxybenzoic acid183.2 ± 0.3182.9 - 183.6

Table 2: Comparative Melting Point Data for Chroman-4-carboxylic acid (Hypothetical)

MethodDetermined Melting Point (°C)Observations/Additional Data
Capillary Method152.5 - 154.0Sharp melting range, indicating high purity.
DSC153.2 (Tₒₙₛₑₜ)ΔH = 25.8 kJ/mol; single sharp endotherm.

Conclusion

The determination of the melting point of chroman-4-carboxylic acid, when performed with scientific rigor, provides invaluable data for its identification and purity assessment. This guide has outlined two robust methodologies, the traditional capillary method and the more advanced DSC technique. The choice of method will depend on the specific requirements of the analysis, with DSC offering a more comprehensive thermodynamic profile. Crucially, the validation of the chosen method through regular calibration with certified reference standards is paramount to ensure the integrity and trustworthiness of the results. By adhering to these detailed protocols and understanding the principles behind them, researchers can confidently characterize chroman-4-carboxylic acid and other novel compounds, paving the way for their successful application in drug development and beyond.

References

  • United States Pharmacopeia (USP). General Chapters: <741> MELTING RANGE OR TEMPERATURE. Available at: [Link]

  • Intertek. Differential Scanning Calorimetry Analysis. Available at: [Link]

  • METTLER TOLEDO. Melting Point Reference Standards. Available at: [Link]

  • Lin, T. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. LinkedIn. Available at: [Link]

  • Pharmacopeia. USP31-NF26 S1_C741, General Chapters: <741> MELTING RANGE OR TEMPERATURE. Available at: [Link]

  • University of Calgary. Melting Point Determination. Available at: [Link]

  • California State University, Bakersfield. Lab 3: Calibration of a Melting Point Apparatus. Available at: [Link]

  • ResolveMass Laboratories Inc. (2026). Differential Scanning Calorimetry (DSC) Analysis Principle. Available at: [Link]

  • Stanford Research Systems. Melting Point Certified Reference Standards. Available at: [Link]

  • University of Toronto. Melting Point and Thermometer Calibration. Available at: [Link]

  • Purdue University. Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Available at: [Link]

  • ResolveMass Laboratories Inc. Melting Point Determination. Available at: [Link]

  • Demarest, S. J., et al. (2018). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (121), 55262. Available at: [Link]

  • Japanese Pharmacopoeia. Melting Point Determination / General Tests. Available at: [Link]

  • World Health Organization. 1.2 Determination of melting temperature, melting range, congealing point, boiling point, and boiling range. Available at: [Link]

  • A.KRÜSS Optronic. Melting point determination. Available at: [Link]

  • NCERT. 8.8 Physical Properties of Carboxylic Acids. 12 Chemistry. Available at: [Link]

  • ResearchGate. (2023). Verification Method for Determination of Melting Temperature and Enthalpy Changes (∆H) Using Differential Scanning Calorimeter. Available at: [Link]

  • Lumen Learning. 15.4 Physical Properties of Carboxylic Acids. The Basics of General, Organic, and Biological Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2021). 2.2: Physical Properties of Carboxylic Acids. Available at: [Link]

  • Chemistry LibreTexts. (2023). Physical Properties of Carboxylic Acids. Available at: [Link]

  • Doc Brown's Chemistry. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells. Available at: [Link]

Sources

Comparative

Elemental analysis standards for chroman-4-carboxylic acid

Title: Comprehensive Comparison Guide: Elemental Analysis and Orthogonal Purity Standards for Chroman-4-carboxylic Acid Executive Summary Chroman-4-carboxylic acid (CAS 20426-80-6; Molecular Formula: ) is a critical bicy...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Comparison Guide: Elemental Analysis and Orthogonal Purity Standards for Chroman-4-carboxylic Acid

Executive Summary

Chroman-4-carboxylic acid (CAS 20426-80-6; Molecular Formula:


) is a critical bicyclic building block utilized in medicinal chemistry and drug development[1],[2]. With a theoretical molecular weight of 178.18  g/mol , its precise elemental composition is C: 67.40%, H: 5.66%, and O: 26.94% [2]. In pharmaceutical synthesis, the purity of such intermediates dictates the yield and safety of downstream active pharmaceutical ingredients (APIs). This guide objectively compares traditional Elemental Analysis (EA) against modern orthogonal techniques (qNMR, HPLC, ICP-MS) and provides field-proven, self-validating protocols to ensure absolute analytical integrity.

The Analytical Dilemma: Elemental Analysis vs. Modern Orthogonal Methods

Historically, CHNS/O Elemental Analysis has been the gold standard for proving compound identity and bulk purity. However, relying on EA in isolation presents significant risks. While EA is uniquely capable of detecting inorganic salts (e.g., NaCl) or co-crystallized water molecules that easily cause 10–20% errors in molar mass, it is blind to structural isomers and can be prone to data manipulation if not rigorously verified[3],[4].

Conversely, High-Performance Liquid Chromatography (HPLC) is routinely employed for organic impurity profiling but will typically fail to detect solvent residues, water, or inorganic impurities that lack a UV chromophore[5]. To bridge this gap, Absolute Quantitative


H NMR (qNMR) has emerged as a superior, orthogonal primary analytical method[5],[6]. Furthermore, to comply with modern regulatory standards, trace elemental impurities (e.g., As, Cd, Pb, Hg) must be quantified using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) as outlined in USP 

and

[7],[8].

A robust analytical strategy requires the synthesis of these methods.

Comparative Performance Data

To illustrate the necessity of orthogonal testing, Table 1 details a comparative analysis of a simulated problematic batch of Chroman-4-carboxylic acid.

Table 1: Comparative Analysis of Purity Determination Methods for Chroman-4-carboxylic Acid (Batch #X77)

Analytical MethodTarget Analyte / MetricExperimental ResultAcceptance CriteriaMethod Limitation
CHNS Elemental Analysis Bulk %C and %HC: 66.85%, H: 5.80%C: 67.40 ± 0.3%H: 5.66 ± 0.3%Fails to identify structural isomers; blind to trace toxic metals[3].
Absolute qNMR Organic Purity (w/w)96.2% ± 0.4%> 98.0%Blind to inorganic salts without internal standard mass balance[5].
HPLC-UV (254 nm) Chromatographic Purity99.5% (Area %)> 99.0%Overestimates purity if impurities lack UV chromophores[5].
ICP-MS (USP

)
Heavy Metals (Pb, As)Pb: 0.1 ppmAs: <0.05 ppmPb < 0.5 ppmAs < 1.5 ppmCannot determine bulk organic composition or organic impurities[7].

Analytical Insight: In Batch #X77, HPLC-UV reported a misleadingly high purity of 99.5%. However, Absolute qNMR revealed a true organic purity of 96.2%, and Elemental Analysis showed a depressed Carbon mass fraction (66.85% vs. theoretical 67.40%). This discrepancy was traced to the presence of co-crystallized inorganic salts and residual aliphatic solvents—impurities invisible to standard UV detection but explicitly flagged by the orthogonal EA and qNMR workflow.

Orthogonal Validation Workflow

AnalyticalWorkflow Start Chroman-4-carboxylic acid (CAS 20426-80-6) Split Sample Aliquoting & Preparation Start->Split EA Elemental Analysis (CHNS) Target: C 67.40%, H 5.66% Flags: Salts, Water Split->EA qNMR Absolute qNMR (1H) Target: >98.0% Purity Flags: Solvents, Isomers Split->qNMR ICPMS ICP-MS (USP <232>) Target: Trace Metals Flags: As, Cd, Pb, Hg Split->ICPMS Integration Cross-Validation & Data Synthesis EA->Integration qNMR->Integration ICPMS->Integration Decision Meets All Purity Specifications? Integration->Decision Approve Batch Approved for Drug Development Decision->Approve Yes Reject Repurification Protocol Decision->Reject No

Orthogonal analytical workflow for validating the purity of Chroman-4-carboxylic acid batches.

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to design protocols that do not just generate data, but actively prove their own validity during the run.

Protocol 1: High-Precision CHNS Elemental Analysis (Pregl-Dumas Method)

Objective: Determine the bulk mass fractions of C, H, and N to verify the theoretical composition.

  • Sample Preparation: Weigh 2.000 ± 0.001 mg of Chroman-4-carboxylic acid into a combustible tin capsule using a 6-place microbalance.

  • Catalyst Addition (Causality): Add 1.0 mg of Vanadium Pentoxide (

    
    ) to the capsule. Why? The bicyclic chroman ring system can form refractory carbon soot during standard combustion. 
    
    
    
    acts as a potent oxidation catalyst, ensuring 100% conversion of the organic matrix into
    
    
    and
    
    
    , preventing artificially depressed carbon readings.
  • Combustion & Detection: Drop the sealed capsule into a quartz combustion tube heated to 1050°C under a transient pulse of pure

    
    . Pass gases through a reduction column (copper wire at 650°C), separate via GC, and quantify via Thermal Conductivity Detection (TCD).
    
  • Self-Validation Mechanism (Dynamic Bracketing): The sequence is programmed to run a certified reference standard (NIST SRM 141d, Acetanilide) every 10 samples. If the detected %C deviates by more than ±0.1% from the certified value, the system automatically halts, flags the previous 10 samples as "Invalid," and initiates a recalibration protocol.

Protocol 2: Absolute Quantitative H NMR (qNMR) for Organic Purity

Objective: Determine the absolute mass fraction of the API independent of UV chromophores[5].

  • Standard Selection: Select Maleic acid (NIST-traceable) as the internal standard (IS). Why? Maleic acid presents a sharp, distinct singlet at ~6.3 ppm in DMSO-

    
    , which does not overlap with the aromatic (6.7–7.2 ppm) or aliphatic (1.8–4.2 ppm) protons of Chroman-4-carboxylic acid.
    
  • Co-Weighing: Accurately weigh ~10.0 mg of sample and ~5.0 mg of Maleic acid into the same vial. Dissolve in 0.6 mL of DMSO-

    
    .
    
  • Acquisition Parameters (Causality): Set the relaxation delay (D1) to 60 seconds and the pulse angle to 90°. Why? The

    
     relaxation time of the carboxylic and aromatic protons can exceed 5–10 seconds. A D1 of 60s ensures 
    
    
    
    for all protons, guaranteeing complete return to thermal equilibrium. Failing to do this results in incomplete signal integration and a falsely low purity calculation.
  • Self-Validation Mechanism (Dual-Standard Orthogonality): Two separate sample aliquots are prepared: one with Maleic acid and one with Dimethyl sulfone (singlet at 3.0 ppm) as the IS. If the calculated purity between the two aliquots diverges by >0.5%, the result is automatically invalidated, flagging hidden impurities that might be co-resonating with one of the internal standards.

Protocol 3: Trace Elemental Impurities via ICP-MS (USP / )

Objective: Quantify toxic heavy metals (As, Cd, Pb, Hg) to ensure regulatory compliance[7],[8].

  • Matrix Digestion (Causality): Combine 0.5 g of sample with 5 mL concentrated

    
     and 1 mL 
    
    
    
    in a closed-vessel microwave digestion system. Heat to 200°C for 20 minutes. Why? Incomplete breakdown of the carboxylic acid matrix leaves dissolved organic carbon, which deposits on the ICP-MS sampler cones (causing signal drift) and generates polyatomic interferences (e.g.,
    
    
    interfering with
    
    
    ).
  • Analysis: Dilute to 50 mL with ultra-pure water and analyze via ICP-MS using Helium collision cell mode to mitigate kinetic energy interferences[9],[8].

  • Self-Validation Mechanism (Pre-Digestion Spike Recovery): A duplicate sample is spiked with the target elements at 100% of the USP

    
     Target Limit (J-value) before the addition of acids[8],[10]. The batch is only validated if the spike recovery falls strictly between 80% and 150%. This proves that neither the digestion process nor the sample matrix suppresses or enhances the elemental signals.
    

Conclusion

For complex bicyclic intermediates like Chroman-4-carboxylic acid, reliance on a single analytical technique is a systemic vulnerability. While Elemental Analysis remains unparalleled for detecting bulk inorganic adulteration and water content, it must be paired with Absolute qNMR to resolve organic impurities, and ICP-MS to satisfy modern USP trace metal regulations. By implementing the self-validating protocols detailed above, analytical laboratories can guarantee the unassailable integrity of their drug development pipelines.

References

  • Title: Elemental analysis: an important purity control but prone to manipulations Source: Inorganic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Chroman-4-carboxylic Acid

Chemical Identity & Mechanistic Toxicology Chroman-4-carboxylic acid (CAS: 20426-80-6) is a bicyclic organic compound frequently utilized as a critical building block and intermediate in drug discovery and development wo...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity & Mechanistic Toxicology

Chroman-4-carboxylic acid (CAS: 20426-80-6) is a bicyclic organic compound frequently utilized as a critical building block and intermediate in drug discovery and development workflows. While highly valuable for synthesizing bioactive molecules, its physical state as a fine crystalline powder and its inherent chemical properties necessitate rigorous, self-validating handling protocols.

Mechanistic Toxicology: The compound presents multiple acute exposure hazards, classified under standard hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), and H332 (Harmful if inhaled)[1][2]. The carboxylic acid moiety imparts mild to moderate acidity. When this fine powder contacts the moisture inherent in human skin, ocular mucosa, or the respiratory tract, it undergoes localized dissociation. This localized drop in pH, combined with the lipophilic nature of the chroman ring (which facilitates cellular membrane penetration), leads to acute tissue irritation and presents a high risk for systemic toxicity via dermal or inhalation absorption[3].

Personal Protective Equipment (PPE) Matrix

To mitigate the risks of dermal absorption and respiratory irritation, PPE must be selected based on chemical compatibility and operational context. The following table summarizes the required PPE and the scientific causality behind each selection.

PPE CategorySpecificationMechanistic Rationale (Causality)
Hand Protection Nitrile gloves (Min. 0.11 mm thickness for incidental contact; 0.3 mm for prolonged handling).Nitrile provides excellent chemical resistance against weak organic acids. It prevents the lipophilic chroman ring from permeating the glove matrix, eliminating dermal absorption risks[1].
Eye Protection Tight-fitting chemical safety goggles (ANSI Z87.1 compliant).Standard safety glasses are insufficient. Tight-fitting goggles prevent airborne crystalline dust from contacting and dissolving in the aqueous environment of the ocular mucosa[2].
Respiratory N95 or P100 particulate respirator (required if handled outside a controlled fume hood).Prevents the inhalation of micro-particulates. The P100 filter traps 99.97% of airborne particles, preventing the acid from reaching the sensitive alveolar lining[3].
Body Protection Flame-retardant, fluid-resistant laboratory coat.Provides a physical barrier against accidental spills and minimizes the electrostatic attraction of the powder to personal clothing.

Operational Workflow: Safe Weighing & Transfer

Handling solid organic acids requires a self-validating system to ensure total containment. Follow this step-by-step methodology for weighing and transferring Chroman-4-carboxylic acid.

Step 1: Environmental Verification

  • Action: Verify the chemical fume hood face velocity is operating between 80–100 feet per minute (fpm).

  • Causality: This specific velocity range is critical; it provides sufficient draft to contain aerosolized dust without creating turbulent eddies that could blow the lightweight powder out of the weighing vessel.

Step 2: Anti-Static Preparation

  • Action: Discharge static electricity by touching a grounded metal surface. Use an anti-static weighing boat or an ionizer fan.

  • Causality: Fine organic powders are highly prone to electrostatic charging. Static buildup can cause the powder to repel from the spatula and disperse directly into the operator's breathing zone.

Step 3: Closed-System Transfer

  • Action: Uncap the reagent bottle only within the designated fume hood. Use a clean, stainless-steel spatula to transfer the solid.

  • Causality: Stainless steel is chemically inert to organic acids, preventing catalytic degradation or cross-contamination of the stock bottle.

Step 4: Decontamination

  • Action: After transfer, wipe down the balance and surrounding hood area with a damp, disposable lint-free cloth, followed by a 70% ethanol wipe.

  • Causality: The damp cloth captures residual dust without aerosolizing it, while the ethanol ensures the solubilization and removal of any residual organic material[1].

Emergency Logistics: Spill Response Plan

In the event of a spill, immediate containment is required to prevent respiratory exposure and environmental contamination.

SpillResponse Start Spill Detected: Chroman-4-carboxylic Acid Assess Assess Spill Volume & Dust Generation Start->Assess Minor Minor Spill (<50g) Manageable Locally Assess->Minor Major Major Spill (>50g) High Dust Risk Assess->Major PPE Don P100 Respirator & Nitrile Gloves Minor->PPE Evacuate Evacuate Area Notify EHS Major->Evacuate Contain Cover with Damp Sand (Minimize Dust) PPE->Contain Sweep Collect with Non-Sparking Tools Contain->Sweep Dispose Seal in Hazardous Organic Waste Container Sweep->Dispose

Workflow for assessing and managing Chroman-4-carboxylic Acid spills.

Step-by-Step Spill Remediation:

  • Isolate: Restrict access to the spill area immediately.

  • Protect: Don a P100 respirator and heavy-duty nitrile gloves before approaching the spill.

  • Dampen: Gently cover the spilled powder with damp sand or vermiculite. Causality: Dry sweeping will aerosolize the toxic powder; dampening it binds the micro-particulates together, neutralizing the inhalation risk[2].

  • Collect: Use a plastic or non-sparking dustpan to scoop the absorbed material.

  • Clean: Wash the spill surface with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize any residual acid, followed by a thorough water rinse.

Waste Disposal Plan

Proper logistical planning for waste disposal ensures regulatory compliance and prevents dangerous chemical incompatibilities.

  • Solid Waste: All contaminated PPE, weighing boats, and spill cleanup materials must be placed in a robust, sealable polyethylene container. Label explicitly as "Hazardous Solid Waste: Toxic/Irritant Organic Acid"[2].

  • Liquid Waste (Reaction Mixtures): If Chroman-4-carboxylic acid is dissolved in organic solvents during drug development workflows, segregate the waste into a "Non-Halogenated Organic Waste" carboy (unless halogenated solvents like DCM were used in the specific assay).

  • Incompatibility Warning: Never dispose of this compound in waste containers containing strong oxidizers or strong bases. Causality: Mixing concentrated organic acids with strong bases can lead to violent exothermic neutralization reactions, potentially causing the waste container to over-pressurize and rupture.

References

  • National Center for Biotechnology Information (NCBI). "(S)-Chroman-4-carboxylic Acid | C10H10O3 | CID 51419538." PubChem Compound Summary. Available at: [Link]

Sources

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